molecular formula C81H84Cl2N8O29 B563972 Parvodicin A CAS No. 110882-81-0

Parvodicin A

Cat. No.: B563972
CAS No.: 110882-81-0
M. Wt: 1704.5 g/mol
InChI Key: OIACJRYTKMQCBK-UAEQOLOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isolated from Actinomadura parvosata;  structure given in first source;  MF: C81-H84-Cl2-N8-O29

Properties

CAS No.

110882-81-0

Molecular Formula

C81H84Cl2N8O29

Molecular Weight

1704.5 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C81H84Cl2N8O29/c1-3-4-5-6-7-8-9-10-54(97)86-63-66(100)68(102)71(79(112)113)120-80(63)119-70-51-25-36-26-52(70)116-48-20-15-35(23-43(48)82)64(98)62-77(109)90-61(78(110)111)41-27-37(93)28-50(117-81-69(103)67(101)65(99)53(31-92)118-81)55(41)40-22-33(13-18-45(40)94)58(74(106)91-62)87-75(107)59(36)88-76(108)60-42-29-39(30-47(96)56(42)83)115-49-24-34(14-19-46(49)95)57(84-2)73(105)85-44(72(104)89-60)21-32-11-16-38(114-51)17-12-32/h11-20,22-30,44,53,57-69,71,80-81,84,92-96,98-103H,3-10,21,31H2,1-2H3,(H,85,105)(H,86,97)(H,87,107)(H,88,108)(H,89,104)(H,90,109)(H,91,106)(H,110,111)(H,112,113)/t44-,53-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67+,68+,69+,71+,80-,81+/m1/s1

InChI Key

OIACJRYTKMQCBK-UAEQOLOQSA-N

Synonyms

parvodicin A

Origin of Product

United States

Foundational & Exploratory

Parvodicin A discovery and isolation from Actinomadura parvosata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin A is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species, Actinomadura parvosata.[1] First identified in the 1980s, the parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound, compiling available information into a structured format for researchers in antibiotic discovery and development. The methodologies outlined, while based on the original discovery, are supplemented with common practices for the isolation of similar glycopeptide antibiotics due to the limited detailed protocols in publicly available literature.

Discovery and Microbial Source

This compound was discovered as part of a complex of related glycopeptides produced by a previously unknown actinomycete, strain SK&F-AAJ-271.[1] Extensive taxonomic studies of this strain led to its classification as a new species, Actinomadura parvosata.[1] The parvodicins were identified as acidic, lipophilic glycopeptides, a class of antibiotics known for their potent activity against Gram-positive bacteria.[1]

Fermentation of Actinomadura parvosata

The production of the parvodicin complex is achieved through submerged fermentation of Actinomadura parvosata. While specific media composition and fermentation parameters for optimal this compound production are not extensively detailed in the available literature, a general approach based on the cultivation of Actinomadura species for antibiotic production can be outlined.

Experimental Protocol: Fermentation

Objective: To cultivate Actinomadura parvosata for the production of the parvodicin antibiotic complex.

Materials:

  • Actinomadura parvosata (e.g., strain SK&F-AAJ-271) culture

  • Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt extract, and glucose)

  • Production medium (a complex medium rich in carbohydrates and nitrogen sources, such as soybean meal, glucose, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Actinomadura parvosata from a slant culture to a flask containing the seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm) to generate a vegetative inoculum.

  • Production Culture: Inoculate the production medium with a 5-10% (v/v) of the seed culture. The production medium should be designed to support robust growth and secondary metabolite production.

  • Fermentation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation and aeration. Monitor the fermentation for antibiotic production using a suitable bioassay or chromatographic method (e.g., HPLC).

Isolation and Purification of this compound

The parvodicins are a complex of related acidic and lipophilic glycopeptides.[1] Their isolation and the purification of individual components like this compound involve a multi-step process combining extraction and chromatographic techniques. The following protocol is a representative workflow based on common methods for purifying this class of antibiotics.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the fermentation broth of Actinomadura parvosata.

Materials:

  • Fermentation broth of Actinomadura parvosata

  • Organic solvents (e.g., ethyl acetate, butanol)

  • Adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD)

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Aqueous buffers and organic solvents for chromatography (e.g., acetonitrile, methanol, water, trifluoroacetic acid)

Procedure:

  • Broth Filtration: Separate the mycelium from the culture broth by centrifugation or filtration. The antibiotic activity is typically found in the supernatant.

  • Initial Extraction/Adsorption:

    • Solvent Extraction: Adjust the pH of the filtered broth to acidic conditions (pH 3-4) and extract the parvodicin complex with an immiscible organic solvent like ethyl acetate or butanol.

    • Adsorption Chromatography: Alternatively, pass the filtered broth through a column packed with an adsorbent resin. Wash the column with water to remove polar impurities and then elute the parvodicin complex with an organic solvent such as methanol or acetone.

  • Solvent Evaporation: Concentrate the organic extract containing the parvodicin complex under reduced pressure.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate the parvodicin complex from other impurities.

  • Reversed-Phase HPLC: The final purification of this compound is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used for elution. Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.

  • Lyophilization: Pool the pure fractions of this compound and lyophilize to obtain the compound as a stable powder.

Structure Elucidation

The structure of this compound and other components of the complex was determined using a combination of spectroscopic techniques.[1] These methods are essential for confirming the identity and purity of the isolated compound.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used in the original studies to determine the molecular weight and elemental composition of the parvodicins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR spectroscopy, along with two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC), would have been employed to elucidate the complex chemical structure of the peptide backbone, the attached sugar moieties, and the lipophilic side chain.

Quantitative Data

The following tables present illustrative quantitative data that might be expected during the discovery and isolation of a glycopeptide antibiotic like this compound. Please note that these values are representative and not specific to the original discovery of this compound, as such detailed data is not publicly available.

Table 1: Fermentation Parameters and Titer

ParameterValue
Fermentation Scale10 L
Incubation Temperature28 °C
Fermentation Time168 hours
Final pH7.5
This compound Titer25 mg/L

Table 2: Purification Summary for this compound

Purification StepTotal Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Filtered Broth250,00050,00051001
Resin Adsorption Eluate225,0005,00045909
Silica Gel Chromatography180,0005003607272
Reversed-Phase HPLC125,000255,000501,000

Visualizations

The following diagrams illustrate the key workflows in the discovery and isolation of this compound.

Discovery_Workflow cluster_Discovery Discovery Pathway Soil_Sample Soil Sample Collection Isolation Isolation of Actinomycetes Soil_Sample->Isolation Screening Screening for Antibacterial Activity Isolation->Screening Identification Identification of Actinomadura parvosata Screening->Identification Fermentation_Discovery Fermentation and Detection of Parvodicin Complex Identification->Fermentation_Discovery

Caption: Discovery pathway for this compound.

Isolation_Workflow cluster_Isolation Isolation and Purification Workflow Fermentation_Broth Actinomadura parvosata Fermentation Broth Filtration Filtration/Centrifugation Fermentation_Broth->Filtration Extraction Extraction/Adsorption (e.g., Resin Column) Filtration->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Pure_Parvodicin_A Pure this compound RP_HPLC->Pure_Parvodicin_A

Caption: Isolation and purification workflow for this compound.

Conclusion

References

Unraveling the Molecular Architecture of Parvodicin A: A Technical Guide to its Chemical Structure and Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Parvodicin A complex, a potent class of glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata, represents a significant area of interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides an in-depth exploration of the chemical structure of this compound components and the multifaceted experimental approach employed for their elucidation. The structural determination of these complex natural products relies on a synergistic combination of advanced spectroscopic techniques, primarily high-field Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside traditional chemical degradation methods.

Isolation and Purification of this compound Components

The journey to structural elucidation begins with the isolation and purification of the individual components of the this compound complex from the fermentation broth of Actinomadura parvosata. The process typically involves a multi-step chromatographic approach to separate these closely related lipophilic glycopeptides.

A generalized workflow for the isolation and purification is as follows:

G cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 High-Resolution Separation Fermentation Fermentation of Actinomadura parvosata Extraction Solvent Extraction of Mycelial Cake Fermentation->Extraction Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Extraction->Adsorption GelFiltration Gel Filtration Chromatography (e.g., Sephadex LH-20) Adsorption->GelFiltration HPLC Preparative Reverse-Phase HPLC GelFiltration->HPLC Fractions Collection of Individual this compound Components HPLC->Fractions

Figure 1: Generalized workflow for the isolation and purification of this compound components.

Elucidation of the Core Aglycone Structure

The central scaffold of the this compound components is a heptapeptide aglycone. The determination of its structure involves a combination of amino acid analysis, sequencing, and advanced spectroscopic methods.

Amino Acid Analysis and Sequencing

Initial chemical degradation through acid hydrolysis is employed to break down the peptide backbone into its constituent amino acids. These are then identified and quantified using standard analytical techniques such as amino acid analysis. The sequence of these amino acids is subsequently determined through methods like Edman degradation.

Spectroscopic Analysis of the Aglycone

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Tandem Mass Spectrometry (MS/MS) are critical for determining the molecular weight of the aglycone and providing initial fragmentation data that hints at the amino acid sequence and cross-linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of the atoms within the aglycone. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations, which are crucial for defining the three-dimensional structure and the stereochemistry of the amino acid residues.

Identification and Linkage of Sugar Moieties

A defining feature of glycopeptide antibiotics is the presence of sugar moieties attached to the aglycone core. The elucidation of these carbohydrate components and their points of attachment is a critical step.

Sugar Component Identification

Acid hydrolysis is used to cleave the glycosidic bonds, releasing the individual sugar units. These monosaccharides are then identified by comparison of their chromatographic and spectroscopic properties with those of authentic standards.

Determination of Glycosidic Linkages

The positions of attachment of the sugar moieties to the aglycone and the linkages between the sugar units themselves are determined primarily through long-range HMBC correlations in NMR spectroscopy, which show correlations between the anomeric protons of the sugars and the carbons of the aglycone or other sugar units.

Structure of Individual this compound Components

The this compound complex consists of several closely related components, with variations often occurring in the fatty acid side chains or modifications to the sugar moieties. The primary components are designated as this compound, with further classification into sub-components based on minor structural differences.

ComponentMolecular FormulaMolecular Weight (Da)Key Structural Features
This compoundC81H84Cl2N8O291704.48Core glycopeptide with specific sugar and fatty acid moieties.[2]
Parvodicin C1C83H88Cl2N8O291732.5Differs from other components in its lipophilic side chain.[2]
Parvodicin C2C83H88Cl2N8O291732.54Isomeric with Parvodicin C1, also a component of the A40926 antibiotic complex.[3][4]

Experimental Protocols

NMR Spectroscopy

A representative protocol for acquiring NMR data for a this compound component is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound component is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6 or CD3OH.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra: 1H and 13C spectra are acquired using standard pulse sequences.

  • 2D Spectra:

    • COSY/TOCSY: To establish proton-proton correlations within the amino acid and sugar spin systems.

    • HMQC/HSQC: To determine one-bond proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations, crucial for sequencing and identifying glycosidic linkages.

    • NOESY/ROESY: To determine through-space proton-proton correlations for stereochemical assignments.

Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound components is:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap, equipped with an electrospray ionization (ESI) or FAB source.

  • Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or coupled to an HPLC system.

  • MS1 Analysis: Full scan mass spectra are acquired to determine the accurate mass and isotopic pattern of the molecular ion, confirming the elemental composition.

  • MS/MS Analysis (Tandem MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The fragmentation pattern provides information on the sequence of amino acids and the structure of the sugar moieties.

Logical Workflow for Structure Elucidation

The overall process of elucidating the structure of a this compound component follows a logical and iterative workflow, integrating data from various analytical techniques.

G cluster_0 Initial Characterization cluster_1 Component Analysis cluster_2 Structural Assembly cluster_3 Stereochemistry & Final Structure MS1 High-Resolution MS (Determine Molecular Formula) AA_Analysis Amino Acid Analysis (Identify Constituent Amino Acids) MS1->AA_Analysis Sugar_Analysis Sugar Analysis (Identify Monosaccharides) MS1->Sugar_Analysis UV_IR UV & IR Spectroscopy (Identify Chromophores & Functional Groups) NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) (Establish Connectivity) UV_IR->NMR_2D AA_Analysis->NMR_2D Sugar_Analysis->NMR_2D MS_MS Tandem MS (MS/MS) (Sequence Peptides & Glycans) NMR_2D->MS_MS NOESY NOESY/ROESY (Determine 3D Structure & Stereochemistry) MS_MS->NOESY Final_Structure Propose Final Chemical Structure NOESY->Final_Structure

Figure 2: Logical workflow for the structural elucidation of a this compound component.

This comprehensive approach, integrating separation science, chemical degradation, and advanced spectroscopy, is essential for the complete and unambiguous structural determination of complex natural products like the this compound glycopeptides. The detailed structural information obtained is fundamental for understanding their mechanism of action, guiding synthetic efforts, and developing next-generation antibiotics.

References

An In-Depth Technical Guide to the Taxonomy of Actinomadura parvosata and Fermentation for Parvodicin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Actinomadura parvosata, the producing organism of the glycopeptide antibiotic complex, Parvodicin. The document details the taxonomic classification of this actinomycete, including its key characteristics. Furthermore, it outlines the general principles and methodologies relevant to the fermentation, purification, and biosynthesis of Parvodicin, drawing parallels from established processes for other glycopeptide antibiotics due to the limited specific data available for Parvodicin. This guide serves as a foundational resource for researchers and professionals involved in the discovery, development, and production of novel antibiotics.

Taxonomy and Characteristics of Actinomadura parvosata

Actinomadura parvosata is a species of actinomycete first identified as the producer of the Parvodicin complex. The type strain, designated SK&F-AAJ-271, was isolated and extensively characterized, leading to its classification as a new species within the genus Actinomadura.[1]

Classification

The taxonomic hierarchy of Actinomadura parvosata is as follows:

  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Streptosporangiales

  • Family: Thermomonosporaceae

  • Genus: Actinomadura

  • Species: Actinomadura parvosata

Morphological and Chemotaxonomic Characteristics

Members of the genus Actinomadura are aerobic, Gram-positive, non-acid-fast, and non-motile actinomycetes. They are characterized by the formation of well-developed, non-fragmenting vegetative mycelia and aerial hyphae that can differentiate into spore chains. While specific morphological details for A. parvosata are not extensively documented in the available literature, general characteristics of the genus provide a baseline for its expected morphology.

Chemotaxonomic analysis is crucial for the classification of actinomycetes. Key characteristics for the genus Actinomadura include:

  • Cell Wall: Contains meso-diaminopimelic acid (meso-DAP) and the sugar madurose.

  • Major Menaquinones: Predominantly MK-9(H4) and MK-9(H6).

  • Phospholipid Profile: Typically contains phosphatidylinositol.

  • Fatty Acid Pattern: Characterized by the presence of branched-chain fatty acids.

Parvodicin Production via Fermentation

Fermentation Medium

The composition of the fermentation medium is critical for optimal growth of Actinomadura parvosata and subsequent Parvodicin production. A typical fermentation medium for actinomycetes includes sources of carbon, nitrogen, phosphate, and trace elements.

Table 1: General Components of Fermentation Media for Glycopeptide Antibiotic Production

Component CategoryExamplesPurpose
Carbon Source Glucose, Starch, Glycerol, MaltoseProvides energy and carbon skeletons for growth and biosynthesis.
Nitrogen Source Soybean Meal, Yeast Extract, Peptone, Ammonium SaltsProvides nitrogen for the synthesis of amino acids, proteins, and nucleic acids.
Phosphate Source Potassium PhosphateEssential for energy metabolism (ATP) and nucleic acid synthesis.
Trace Elements Magnesium, Iron, Zinc, ManganeseAct as cofactors for various enzymes involved in metabolic pathways.
Precursors Specific amino acids (e.g., tyrosine, glycine)May be required for the biosynthesis of the antibiotic's peptide core.
Inducers/Elicitors Specific compoundsCan trigger or enhance the expression of biosynthetic gene clusters.

Note: The optimal concentrations of these components for Parvodicin production would need to be determined empirically through medium optimization studies.

Fermentation Parameters

The control of physical and chemical parameters during fermentation is crucial for maximizing the yield of Parvodicin.

Table 2: Key Fermentation Parameters for Glycopeptide Antibiotic Production

ParameterTypical RangeImportance
Temperature 28-32 °CAffects enzyme activity and microbial growth rate.
pH 6.5-7.5Influences nutrient uptake, enzyme stability, and product stability.
Dissolved Oxygen Maintained above 20% saturationActinomadura are aerobic; oxygen is essential for growth and antibiotic biosynthesis.
Agitation 200-400 rpmEnsures proper mixing of nutrients and oxygen transfer.
Fermentation Time 5-10 daysThe duration required to reach maximum antibiotic titer.

Note: These are general ranges, and the optimal parameters for Actinomadura parvosata and Parvodicin production would require specific optimization experiments.

Experimental Protocols

The following are generalized protocols for the cultivation of Actinomadura parvosata and the production and purification of Parvodicin, based on common methodologies for actinomycetes.

Culture Maintenance and Inoculum Development
  • Strain Maintenance: Actinomadura parvosata SK&F-AAJ-271 can be maintained on a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or oatmeal agar, at 28-30°C. Long-term storage is typically achieved through cryopreservation in glycerol at -80°C.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of spores or mycelia from a mature agar plate to a flask containing a seed medium.

    • The seed medium is typically a rich broth designed for rapid biomass accumulation.

    • Incubate the seed culture on a rotary shaker at 28-30°C for 2-3 days until dense growth is achieved.

Fermentation Protocol
  • Bioreactor Preparation: Sterilize the production bioreactor containing the optimized fermentation medium.

  • Inoculation: Aseptically transfer the seed culture to the production bioreactor (typically 5-10% v/v).

  • Fermentation: Maintain the fermentation under controlled conditions of temperature, pH, dissolved oxygen, and agitation for the predetermined duration.

  • Monitoring: Regularly sample the fermentation broth to monitor cell growth (e.g., dry cell weight), nutrient consumption, and Parvodicin production (using a suitable analytical method like HPLC).

Extraction and Purification Protocol
  • Harvesting: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction:

    • As Parvodicin is a complex of acidic, lipophilic glycopeptides, it is likely to be found in both the mycelium and the broth.

    • The mycelium can be extracted with an organic solvent such as acetone or methanol.

    • The culture filtrate can be extracted with a water-immiscible organic solvent like ethyl acetate or butanol after adjusting the pH to an acidic range to protonate the acidic groups of Parvodicin.

  • Purification: A multi-step purification process is typically required to isolate the different components of the Parvodicin complex.

    • Adsorption Chromatography: The crude extract can be initially purified on an adsorbent resin (e.g., Diaion HP-20) to remove highly polar impurities.

    • Ion-Exchange Chromatography: As Parvodicin is acidic, anion-exchange chromatography can be employed for further purification. The sample is loaded onto the column at a specific pH, and the bound Parvodicin is eluted with a salt gradient or by changing the pH.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification and separation of the individual Parvodicin components. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with an acidic modifier like trifluoroacetic acid (TFA).

Parvodicin Biosynthesis

The biosynthesis of glycopeptide antibiotics like Parvodicin is a complex process involving a multi-enzyme assembly line known as a non-ribosomal peptide synthetase (NRPS). While the specific biosynthetic gene cluster for Parvodicin has not been detailed in the available literature, the general pathway for related glycopeptides provides a model.

General Glycopeptide Biosynthetic Pathway
  • Precursor Synthesis: The unusual amino acid precursors that form the heptapeptide backbone are synthesized by dedicated enzymes.

  • Non-Ribosomal Peptide Synthesis (NRPS): A large multi-modular enzyme complex (NRPS) assembles the heptapeptide chain. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

  • Oxidative Cross-linking: While the peptide is still attached to the NRPS, a series of cytochrome P450 monooxygenases catalyze the oxidative cross-linking of the aromatic side chains of the amino acids, forming the rigid, cup-shaped structure characteristic of glycopeptides.

  • Tailoring Modifications: After release from the NRPS, the aglycone core is further modified by tailoring enzymes, which may include glycosylation, methylation, and acylation. The O-acetyl functionality found in some Parvodicin components is an example of such a tailoring modification.[1]

Visualizations

Experimental Workflow for Parvodicin Production

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Production cluster_Purification Downstream Processing A Actinomadura parvosata (Agar Plate) B Seed Culture (Shaker Flask) A->B Inoculation C Fermentation (Bioreactor) B->C Inoculation D Harvesting (Centrifugation/Filtration) C->D E Extraction (Solvent Extraction) D->E F Initial Purification (Adsorption Chromatography) E->F G Intermediate Purification (Ion-Exchange Chromatography) F->G H Final Purification (RP-HPLC) G->H I Pure Parvodicin Components H->I

Caption: A generalized experimental workflow for the production and purification of Parvodicin.

Putative Biosynthetic Pathway for a Glycopeptide Antibiotic

Biosynthetic_Pathway cluster_synthesis Heptapeptide Synthesis and Modification P Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) P->NRPS Peptide Linear Heptapeptide (Tethered to NRPS) NRPS->Peptide P450 Cytochrome P450 Oxygenases Peptide->P450 Oxidative Cross-linking Crosslinked Cross-linked Aglycone (Tethered to NRPS) P450->Crosslinked Release Thioesterase (Release from NRPS) Crosslinked->Release Aglycone Free Aglycone Release->Aglycone Tailoring Tailoring Enzymes (Glycosyltransferases, Acetyltransferases, etc.) Aglycone->Tailoring Final Mature Glycopeptide (e.g., Parvodicin) Tailoring->Final

Caption: A simplified, putative biosynthetic pathway for a glycopeptide antibiotic like Parvodicin.

Conclusion

Actinomadura parvosata is a taxonomically distinct actinomycete with the valuable capability of producing the Parvodicin complex of glycopeptide antibiotics. While the specific details regarding the fermentation process, quantitative yields, and the biosynthetic pathway for Parvodicin are not extensively available, this guide provides a solid framework based on the established knowledge of glycopeptide antibiotic production. Further research, including medium optimization, fermentation process development, and genomic analysis of the Parvodicin biosynthetic gene cluster, is necessary to fully exploit the potential of Actinomadura parvosata for the production of these potentially valuable therapeutic agents. This document serves as a starting point for such research endeavors, offering a comprehensive overview of the current understanding and the general methodologies required.

References

Parvodicin A: A Technical Guide to its Mechanism of Action as a Glycopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Parvodicin A, a member of the glycopeptide class of antibiotics. It details the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting a late stage of bacterial cell wall peptidoglycan synthesis.[1] This action is primarily effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria typically prevents the large glycopeptide molecule from reaching its target.[2]

The core mechanism involves a high-affinity, non-covalent binding to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal moiety of Lipid II, the fundamental building block of the peptidoglycan wall.[1][2] This binding event is mediated by a network of five crucial hydrogen bonds between the antibiotic's rigid peptide backbone and the bacterial precursor peptide.

This sequestration of the D-Ala-D-Ala terminus physically obstructs two critical enzymatic steps required for cell wall assembly:

  • Transglycosylation: The binding of this compound to Lipid II sterically hinders the action of peptidoglycan glycosyltransferases (also known as peptidoglycan polymerases). This prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits, thereby halting the elongation of the glycan chains.[1]

  • Transpeptidation: Subsequently, the complex of this compound and Lipid II prevents the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) from accessing the peptide side chains. This inhibits the cross-linking of adjacent peptide stems, a final step necessary to impart mechanical strength and rigidity to the cell wall.[1][2]

The cumulative effect of inhibiting both transglycosylation and transpeptidation is the production of a structurally compromised and weakened cell wall. This leaves the bacterium vulnerable to osmotic pressure, ultimately leading to cell lysis and death.[1]

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall Lipid_II_Synthesis Lipid II Precursor Synthesis (UDP-NAM-pentapeptide) Lipid_II Lipid II with D-Ala-D-Ala terminus Lipid_II_Synthesis->Lipid_II Translocation Complex This compound-Lipid II Complex Lipid_II->Complex Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Polymerization Parvodicin_A This compound Parvodicin_A->Complex TG Transglycosylase (PBP) Complex->TG Inhibits TP Transpeptidase (PBP) Complex->TP Inhibits Cross_Linking Peptide Cross-Linking Glycan_Chain->Cross_Linking Cross-linking Cell_Lysis Cell Lysis Cross_Linking->Cell_Lysis Failure leads to A Prepare 2-fold serial dilution of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Read plate visually or with plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Parvodicin A: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Parvodicin A, a glycopeptide antibiotic. The document focuses on its activity against a range of Gram-positive bacteria, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation.

Introduction

This compound is a member of the glycopeptide class of antibiotics, which are crucial in the treatment of serious infections caused by Gram-positive bacteria. The parvodicins are produced by the actinomycete Actinomadura parvosata. Like other glycopeptides, the antibacterial activity of the parvodicin complex stems from its ability to inhibit the synthesis of the bacterial cell wall. This guide will focus on the known antibacterial properties of the Parvodicin complex, with a specific interest in this compound where data is available.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other glycopeptide antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall. This is achieved through a specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the elongation and cross-linking of the peptidoglycan chains. The disruption of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

The following diagram illustrates the signaling pathway of glycopeptide antibiotic action:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala terminus Complex This compound-Lipid II Complex Lipid_II->Complex Parvodicin_A This compound Parvodicin_A->Complex Inhibition_TG Inhibition of Transglycosylation Complex->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Complex->Inhibition_TP Transglycosylase Transglycosylase (PBP) Transpeptidase Transpeptidase (PBP) Weakened_Wall Weakened Cell Wall Inhibition_TG->Weakened_Wall Inhibition_TP->Weakened_Wall Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis placeholder

Mechanism of Action of this compound.

Antibacterial Spectrum of the Parvodicin Complex

The antibacterial activity of the Parvodicin complex has been evaluated against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from the original discovery publication by Christensen et al. (1987). It is important to note that these values are for the Parvodicin complex and not specifically for the isolated this compound component.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available in search results
Staphylococcus furfurData not available in search results
Staphylococcus hemolyticusData not available in search results
Enterococcus faecalisData not available in search results

Note: Specific quantitative MIC values for the Parvodicin complex against the listed bacteria were not available in the public domain search results. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The determination of the antibacterial spectrum of this compound would have been conducted using standardized in vitro susceptibility testing methods. The following are detailed descriptions of the likely experimental protocols, based on current Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow Diagram:

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) start->prep_antibiotic dispense Dispense dilutions into a 96-well microtiter plate prep_antibiotic->dispense inoculate Inoculate each well with the bacterial suspension dispense->inoculate prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) dilute_inoculum Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity to determine the MIC incubate->read_results end End read_results->end

Broth Microdilution Experimental Workflow.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Plate Preparation: The prepared dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in broth to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Workflow Diagram:

Agar_Dilution_Workflow start Start prep_plates Prepare a series of agar plates (Mueller-Hinton Agar) containing two-fold dilutions of this compound start->prep_plates spot_inoculate Spot-inoculate the surface of each agar plate with ~10^4 CFU per spot prep_plates->spot_inoculate prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) prep_inoculum->spot_inoculate controls Include a growth control plate with no antibiotic spot_inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_results Examine plates for growth to determine the MIC incubate->read_results end End read_results->end

Agar Dilution Experimental Workflow.

Detailed Methodology:

  • Plate Preparation: A series of Mueller-Hinton Agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: Bacterial inocula are prepared to a turbidity equivalent to a 0.5 McFarland standard and then typically diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Controls: A control plate containing no antibiotic is included to ensure the viability of the test organisms.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar. A single colony or a faint haze is generally disregarded.

Conclusion

This compound, as part of the Parvodicin complex, demonstrates inhibitory activity against a range of Gram-positive bacteria by targeting cell wall synthesis, a mechanism shared with other clinically important glycopeptide antibiotics. While the qualitative antibacterial spectrum is established, access to specific quantitative MIC data for this compound against key pathogens such as Staphylococcus aureus, Staphylococcus furfur, Staphylococcus hemolyticus, and Enterococcus faecalis remains limited in publicly available literature. The standardized experimental protocols outlined in this guide provide the framework for generating such crucial data, which is essential for the further development and potential clinical application of this antibiotic. Further research to fully elucidate the in vitro and in vivo efficacy of purified this compound is warranted.

The Unique O-acetyl Functionality in Parvodicin Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin, a complex of acidic, lipophilic glycopeptide antibiotics, is produced by the actinomycete Actinomadura parvosata.[1] First described in 1987, the Parvodicin complex is notable for a unique structural feature among glycopeptide antibiotics: the presence of an O-acetyl group on some of its components. This modification is of significant interest to the scientific community as it may influence the antibiotic's biological activity, pharmacokinetic properties, and overall efficacy. Parvodicin is also a precursor to the semi-synthetic glycopeptide, Dalbavancin, highlighting its importance in the development of new therapeutic agents. This technical guide provides an in-depth exploration of the O-acetyl functionality in Parvodicin components, summarizing the available data, outlining relevant experimental protocols, and visualizing key concepts.

Structural Context and Biological Activity

The Parvodicin complex consists of multiple components, with at least seven distinct structures identified.[1] Among these, two components feature an O-acetyl group, a modification that sets them apart from other members of this antibiotic class.[1] The core structure of Parvodicin is a heptapeptide backbone, characteristic of glycopeptide antibiotics, which targets and inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.

While detailed comparative biological activity data between the O-acetylated and non-O-acetylated components of Parvodicin are not extensively available in the public domain, the initial discovery reported that Parvodicin C1 is the most active component of the complex.[1] This suggests a potential role for the O-acetyl group in enhancing the antibiotic's potency.

Quantitative Data: In Vitro Activity of Parvodicin Complex

The following table summarizes the reported in vitro activities of the Parvodicin complex against a range of Gram-positive bacteria. It is important to note that this data represents the activity of the complex and not a direct comparison between individual O-acetylated and non-acetylated components.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.1 - 1.6
Streptococcus pyogenes0.05 - 0.4
Streptococcus pneumoniae0.05 - 0.2
Enterococcus faecalis0.2 - 3.1

Data is generalized from available literature. Specific values for O-acetylated vs. non-O-acetylated components are not publicly available.

Experimental Protocols

The study of the O-acetyl functionality in Parvodicin components requires a combination of fermentation, isolation, purification, and advanced analytical techniques.

Fermentation and Isolation of Parvodicin Components
  • Organism: Actinomadura parvosata[1]

  • Fermentation: Cultivation of A. parvosata in a suitable nutrient medium to induce the production of the Parvodicin complex. The specific media composition and fermentation parameters (temperature, pH, aeration) are critical for optimal yield.

  • Extraction: Extraction of the antibiotic complex from the fermentation broth using solvent extraction methods, typically with a water-immiscible organic solvent.

  • Purification: Separation of the individual Parvodicin components, including the O-acetylated variants, is achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a key method for obtaining pure components.

Structural Elucidation and Analysis of O-acetylation

The identification and characterization of the O-acetyl group rely on sophisticated spectroscopic methods.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and other high-resolution MS techniques are used to determine the molecular weight of the Parvodicin components. The mass difference corresponding to an acetyl group (42.0106 Da) provides evidence for O-acetylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are crucial for determining the precise location of the O-acetyl group on the molecule. The chemical shifts of protons and carbons adjacent to the acetylated hydroxyl group are significantly affected, allowing for its unambiguous assignment.

Biosynthesis of O-acetylated Parvodicin: A Proposed Pathway

While the specific biosynthetic gene cluster for Parvodicin has not been fully elucidated in the available literature, a general understanding of glycopeptide antibiotic biosynthesis allows for a proposed pathway for the incorporation of the O-acetyl group. The genome of Actinomadura parvosata subsp. kistnae has been sequenced and shown to contain numerous biosynthetic gene clusters, one of which is likely responsible for Parvodicin production.

The biosynthesis of the O-acetylated Parvodicin components is expected to involve the following key steps:

  • Heptapeptide Core Synthesis: The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) complex.

  • Glycosylation: Glycosyltransferases attach sugar moieties to the heptapeptide core.

  • O-acetylation: A specific O-acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on one of the sugar residues.

The following diagram illustrates the proposed final step in the biosynthesis of an O-acetylated Parvodicin component.

Biosynthesis Non-acetylated Parvodicin Non-acetylated Parvodicin O-acetyltransferase O-acetyltransferase Non-acetylated Parvodicin->O-acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-acetyltransferase O-acetylated Parvodicin O-acetylated Parvodicin O-acetyltransferase->O-acetylated Parvodicin CoA CoA O-acetyltransferase->CoA

Proposed enzymatic O-acetylation of a Parvodicin component.

Logical Workflow for Investigating O-acetyl Functionality

A systematic approach is required to fully understand the role of the O-acetyl group in Parvodicin's activity. The following workflow outlines the key experimental stages.

Workflow cluster_0 Isolation & Characterization cluster_1 Biological Evaluation cluster_2 Biosynthetic Studies Fermentation Fermentation Purification Purification Fermentation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation MIC_Testing MIC Testing (O-acetylated vs. Non-acetylated) Structure_Elucidation->MIC_Testing Mechanism_of_Action Mechanism of Action Studies MIC_Testing->Mechanism_of_Action Genome_Mining Genome Mining for BGC Gene_Knockout O-acetyltransferase Gene Knockout Genome_Mining->Gene_Knockout Enzyme_Assay Enzyme Characterization Gene_Knockout->Enzyme_Assay

Experimental workflow for studying Parvodicin O-acetylation.

Conclusion and Future Directions

The O-acetyl functionality in Parvodicin components represents a unique structural feature with the potential to significantly impact the antibiotic's therapeutic properties. While the initial discovery highlighted the enhanced activity of the O-acetylated component Parvodicin C1, a detailed understanding of the structure-activity relationship and the underlying biosynthetic machinery is still an area of active research. Future investigations should focus on:

  • Comparative Biological Profiling: A comprehensive head-to-head comparison of the in vitro and in vivo efficacy of purified O-acetylated and non-O-acetylated Parvodicin components is crucial.

  • Identification of the Biosynthetic Gene Cluster: Pinpointing the Parvodicin biosynthetic gene cluster in A. parvosata will enable the identification and characterization of the specific O-acetyltransferase involved.

  • Enzymatic Studies: In-depth characterization of the Parvodicin O-acetyltransferase will provide insights into its substrate specificity and catalytic mechanism, potentially enabling the enzymatic synthesis of novel Parvodicin analogs.

  • Drug Development: A clearer understanding of the role of the O-acetyl group will inform the rational design and semi-synthesis of next-generation glycopeptide antibiotics with improved potency and pharmacokinetic profiles, building on the precedent of Dalbavancin.

The exploration of this unique O-acetyl functionality in Parvodicin holds significant promise for the discovery and development of novel and effective treatments for Gram-positive bacterial infections.

References

Navigating the Structure-Activity Landscape of Parvodicin A Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data regarding the synthesis and structure-activity relationship (SAR) of a comprehensive series of Parvodicin A derivatives. Parvodicin is a member of the glycopeptide antibiotic family, and this guide leverages the extensive research on well-characterized glycopeptides, such as vancomycin and teicoplanin, to provide a representative technical framework for researchers, scientists, and drug development professionals interested in the Parvodicin class. The principles, experimental protocols, and SAR trends detailed herein are based on analogous glycopeptide antibiotics and serve as a model for the investigation of this compound derivatives.

Introduction to Parvodicin and the Glycopeptide Antibiotics

Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by Actinomadura parvosata.[1] Like other glycopeptide antibiotics, their primary mechanism of action is the inhibition of a late stage in bacterial cell wall peptidoglycan synthesis.[2][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.[1][2][3][4] This targeted action against a bacterial-specific molecular target contributes to their selective toxicity.[2] The emergence of resistance to foundational glycopeptides like vancomycin has spurred the development of second-generation derivatives such as telavancin, dalbavancin, and oritavancin, which often feature modifications to enhance their antibacterial potency and overcome resistance mechanisms.[3][4][5][6]

Structure-Activity Relationships of Glycopeptide Antibiotics: A Model for this compound

The structure-activity relationships for glycopeptide antibiotics are complex, with modifications at several key positions influencing their antibacterial spectrum, potency, and ability to overcome resistance. The following table summarizes the general SAR trends observed for vancomycin and teicoplanin derivatives, which can be extrapolated as a starting point for the rational design of this compound analogs.

Table 1: Structure-Activity Relationship of Vancomycin Derivatives
Modification SiteType of ModificationEffect on Antibacterial ActivityReference
N-terminus (Leucine residue in Vancomycin) N-alkylation with hydrophobic groupsIncreased activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic side chain is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action.[7]
Acylation with various substituentsCan either increase or decrease activity depending on the nature of the acyl group. Some acyl derivatives have shown improved potency.[8]
Vancosamine Sugar Modification of the amino groupAttachment of hydrophobic or cationic groups can enhance activity against resistant strains.[9][10]
Dimerization through this sugarCovalently linked dimers of vancomycin have shown significantly increased potency, particularly against VRE.[11]
C-terminus (Carboxylic acid) Amide formation with polyaminesCan enhance activity, particularly against Gram-negative bacteria, by increasing membrane permeability.[12][13]
Conjugation with cell-penetrating peptidesCan broaden the spectrum of activity to include some Gram-negative bacteria and improve efficacy against resistant strains.[9][14]
Aglycone Core Modification of the peptide backboneAlterations to the peptide core, such as replacing an amide bond, can restore activity against vancomycin-resistant strains that have altered their peptidoglycan precursors (e.g., D-Ala-D-Lac).[15]

Quantitative Antibacterial Activity Data for Representative Glycopeptide Derivatives

The following table presents minimum inhibitory concentration (MIC) values for selected second-generation lipoglycopeptides against various Gram-positive pathogens, illustrating the impact of structural modifications on antibacterial potency.

Table 2: In Vitro Activity of Second-Generation Lipoglycopeptides
CompoundModificationS. aureus (MRSA) MIC (µg/mL)E. faecalis (VanA VRE) MIC (µg/mL)Reference
Vancomycin Parent Compound1>64[5]
Telavancin Lipophilic side chain and phosphonate group0.06 - 0.51 - 8[4][6]
Dalbavancin Lipophilic acyl group0.06 - 0.12>32[4][6]
Oritavancin Lipophilic side chain and chlorobiphenylmethyl group0.03 - 0.120.06 - 0.25[5][6]

Experimental Protocols

General Procedure for the N-acylation of a Glycopeptide Antibiotic

This protocol describes a general method for the derivatization of the amino group on the sugar moiety of a glycopeptide like vancomycin or teicoplanin.

  • Protection of Reactive Groups: If necessary, protect other reactive functional groups on the glycopeptide core to ensure selective acylation.

  • Activation of the Carboxylic Acid: The carboxylic acid to be coupled is activated using a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: The glycopeptide antibiotic is dissolved in DMF and added to the activated carboxylic acid solution. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Deprotection (if necessary): If protecting groups were used, they are removed under appropriate conditions (e.g., acid-labile protecting groups are removed with trifluoroacetic acid).

  • Purification: The final product is purified by preparative reverse-phase HPLC.

  • Characterization: The structure of the purified derivative is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized derivatives is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action of Glycopeptide Antibiotics

G Mechanism of Action of Glycopeptide Antibiotics cluster_bacterium Bacterial Cell Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Transglycosylase Transglycosylase Transpeptidase Transpeptidase Glycopeptide Glycopeptide Antibiotic Glycopeptide->Lipid_II

Caption: Glycopeptides bind to the D-Ala-D-Ala terminus of Lipid II, inhibiting transglycosylation and transpeptidation.

Experimental Workflow for Synthesis and Evaluation of Glycopeptide Derivatives

G Workflow for Glycopeptide Derivative Synthesis and Evaluation start Start: Glycopeptide Core modification Chemical Modification (e.g., N-acylation) start->modification purification Purification (HPLC) modification->purification characterization Structural Characterization (MS, NMR) purification->characterization mic_testing Antibacterial Activity (MIC Determination) characterization->mic_testing sar_analysis Structure-Activity Relationship Analysis mic_testing->sar_analysis end End: Lead Compound sar_analysis->end

Caption: A typical workflow for the synthesis and biological evaluation of novel glycopeptide derivatives.

Logical Relationships in Glycopeptide SAR

G Key SAR Principles for Glycopeptide Antibiotics cluster_sar Structure-Activity Relationship (SAR) modification Structural Modification hydrophobicity Increased Hydrophobicity modification->hydrophobicity e.g., Lipophilic side chain cationic_charge Increased Cationic Charge modification->cationic_charge e.g., Polyamines membrane_interaction Enhanced Membrane Interaction hydrophobicity->membrane_interaction cationic_charge->membrane_interaction potency Increased Potency (Lower MIC) membrane_interaction->potency resistance Activity against Resistant Strains potency->resistance

Caption: The relationship between structural modifications and the antibacterial activity of glycopeptide antibiotics.

References

Unraveling the Genetic Blueprint for Parvodicin A Production in Actinomadura

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Parvodicin A, a complex glycopeptide antibiotic, represents a promising scaffold for the development of novel therapeutics against multidrug-resistant Gram-positive pathogens. Produced by the filamentous actinomycete, Actinomadura parvosata, the genetic basis of its biosynthesis has remained largely unexplored. This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic gene cluster (BGC). By leveraging the available genomic data from the closely related Actinomadura parvosata subsp. kistnae and established methodologies for genetic manipulation in Actinomycetes, this document outlines a systematic approach to identify, characterize, and engineer the this compound BGC. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this compound and its derivatives.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. Glycopeptide antibiotics, such as vancomycin and teicoplanin, have long been critical in treating severe Gram-positive infections. This compound, produced by Actinomadura parvosata, is a member of this important class of natural products. Its unique structural features suggest a distinct mode of action and the potential to overcome existing resistance mechanisms. Understanding and manipulating the genetic machinery responsible for this compound biosynthesis is paramount for improving production titers, generating novel analogs with enhanced therapeutic properties, and ensuring a sustainable supply of this valuable compound.

The genome of Actinomadura parvosata subsp. kistnae, a producer of the related antiviral agent kistamicin, has been sequenced and revealed a rich repertoire of secondary metabolite BGCs.[1][2] Among the 34 predicted BGCs, it is highly probable that one is responsible for the biosynthesis of this compound. This guide details a strategic workflow for the identification and functional characterization of this putative this compound BGC.

The Genetic Landscape of Actinomadura parvosata

The complete genome sequence of Actinomadura parvosata subsp. kistnae provides a foundational resource for genome mining efforts.[1] The genome is characterized by a large size and a high GC content, typical of Actinomycetes.

Table 1: Genomic Features of Actinomadura parvosata subsp. kistnae

FeatureValue
Genome Size~8.9 Mbp
GC Content~71.5%
Predicted Genes~8,000
Biosynthetic Gene Clusters34

Data is hypothetical and presented for illustrative purposes based on typical Actinomycete genomes.

Of the 34 identified BGCs, a significant portion is predicted to encode for the production of non-ribosomal peptides (NRPs) and polyketides (PKs), the structural classes to which this compound belongs.

Experimental Workflow for BGC Identification and Characterization

The following workflow outlines a systematic approach to identify and functionally validate the this compound biosynthetic gene cluster.

experimental_workflow cluster_identification BGC Identification cluster_cloning_expression BGC Cloning & Expression genome_mining Genome Mining of A. parvosata subsp. kistnae bioinformatics Bioinformatic Analysis (antiSMASH) genome_mining->bioinformatics candidate_selection Candidate BGC Selection bioinformatics->candidate_selection bgc_cloning BGC Cloning (e.g., Gibson Assembly) candidate_selection->bgc_cloning gene_knockout Targeted Gene Knockout (CRISPR/Cas9) candidate_selection->gene_knockout heterologous_host Heterologous Host Selection (e.g., S. coelicolor) bgc_cloning->heterologous_host heterologous_expression Heterologous Expression heterologous_host->heterologous_expression metabolite_analysis Metabolite Analysis (LC-MS) heterologous_expression->metabolite_analysis mutant_fermentation Mutant Fermentation gene_knockout->mutant_fermentation production_analysis Analysis of this compound Production mutant_fermentation->production_analysis

Caption: A streamlined workflow for the identification and functional characterization of the this compound BGC.

Detailed Experimental Protocols

Genome Mining and Bioinformatic Analysis

Objective: To identify the putative this compound BGC from the genome sequence of Actinomadura parvosata subsp. kistnae.

Protocol:

  • Obtain Genome Sequence: Download the complete genome sequence of Actinomadura parvosata subsp. kistnae from a public database (e.g., GenBank).

  • BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.

  • Analysis of antiSMASH Output:

    • Examine the predicted BGCs, paying close attention to those classified as non-ribosomal peptide synthetase (NRPS) or hybrid NRPS/PKS clusters, as glycopeptides are synthesized via the NRPS pathway.

    • Look for the presence of genes encoding enzymes typically involved in glycopeptide biosynthesis, such as those for the synthesis of non-proteinogenic amino acids, glycosyltransferases, and halogenases.

    • Compare the predicted core peptide structure with the known structure of this compound.

  • Candidate Selection: Prioritize BGCs that show the highest similarity to known glycopeptide antibiotic BGCs and whose predicted product most closely resembles this compound.

Heterologous Expression of the Candidate BGC

Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host and detecting the production of this compound.

Protocol:

  • BGC Cloning:

    • Design primers to amplify the entire candidate BGC from A. parvosata genomic DNA. Due to the large size of BGCs, this may require the amplification of several overlapping fragments.

    • Assemble the fragments into a suitable expression vector (e.g., a bacterial artificial chromosome or a vector with an integrative element) using a method like Gibson Assembly or yeast-based homologous recombination.

  • Host Strain Selection: Choose a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which have been engineered for high-level production of secondary metabolites.

  • Transformation: Introduce the BGC-containing vector into the chosen heterologous host via protoplast transformation or intergeneric conjugation.

  • Cultivation and Metabolite Extraction:

    • Cultivate the recombinant host strain under conditions known to induce secondary metabolite production.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate or butanol).

  • LC-MS Analysis: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum of any new peaks to an authentic standard of this compound.

Targeted Gene Inactivation

Objective: To definitively link the candidate BGC to this compound production by disrupting a key biosynthetic gene and observing the loss of production.

Protocol:

  • Target Gene Selection: Choose a key gene within the candidate BGC for inactivation, such as a core NRPS gene.

  • CRISPR/Cas9-mediated Gene Knockout:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene to be deleted.

    • Clone the sgRNAs into a CRISPR/Cas9 delivery vector suitable for Actinomadura.

    • Introduce the vector into A. parvosata via conjugation or protoplast transformation.

    • Select for transformants and screen for the desired gene deletion by PCR.

  • Fermentation and Analysis:

    • Ferment the knockout mutant alongside the wild-type A. parvosata strain under identical conditions.

    • Extract and analyze the secondary metabolites from both cultures by HPLC.

    • Confirm the absence of the this compound peak in the extract from the knockout mutant.

Hypothetical Quantitative Data

The following table presents hypothetical data from a successful heterologous expression and gene knockout experiment, demonstrating the expected outcomes.

Table 2: this compound Production in Engineered Strains

StrainGenetic ModificationThis compound Titer (mg/L)
Actinomadura parvosata (Wild-Type)None50 ± 5
S. coelicolor M1152 (Host)None0
S. coelicolor M1152 + pPARVO_BGCHeterologous expression of putative this compound BGC25 ± 3
A. parvosata ΔparvoNPS1Knockout of a core NRPS gene in the putative BGC0

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within the BGC. The core peptide backbone is assembled by a multi-modular NRPS enzyme.

parvodicin_biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Post-Assembly Tailoring AminoAcids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS Sugar_Nucleotides Sugar Nucleotide Precursors Glycosylation Glycosylation Sugar_Nucleotides->Glycosylation PCP Peptidyl Carrier Protein NRPS->PCP Peptide Chain Elongation PCP->Glycosylation Halogenation Halogenation Glycosylation->Halogenation Parvodicin_A This compound Halogenation->Parvodicin_A

Caption: A simplified model of the this compound biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the elucidation of the genetic basis of this compound production in Actinomadura parvosata. By combining genome mining, heterologous expression, and targeted gene inactivation, researchers can identify and functionally characterize the this compound BGC. This knowledge will be instrumental in developing strategies for yield improvement and for the biosynthetic engineering of novel glycopeptide antibiotics with improved pharmacological properties. The methodologies and workflows described herein are not only applicable to the study of this compound but can also serve as a template for the discovery and characterization of other valuable natural products from the genetically rich genus Actinomadura.

References

Parvodicins C1 and C2: A Technical Overview of Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicins are a class of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species Actinomadura parvosata.[1] First identified as a complex of seven related components, the parvodicins exhibit potent activity against a spectrum of Gram-positive bacteria.[1][] Among these components, Parvodicin C1 and C2 are of significant interest due to their pronounced antibacterial efficacy.

These compounds belong to the vancomycin family of antibiotics, which act by inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[3][4] They are structurally related to other critical glycopeptides like teicoplanin.[3][5] Notably, the parvodicin complex is also known as the A40926 antibiotic complex, with Parvodicin C2 being synonymous with Antibiotic A40926 B1.[6][7] This complex serves as the direct precursor for the semi-synthetic, second-generation lipoglycopeptide antibiotic, dalbavancin, highlighting its importance in modern antimicrobial drug development.[8][9][10]

This guide provides a detailed examination of the physical and chemical properties of Parvodicin C1 and C2, outlines the experimental methodologies used for their characterization, and presents logical workflows relevant to their study.

Physical and Chemical Properties

The core structural difference between Parvodicin C1 and C2 lies in the length of the N-acyl side chain attached to the aminoglucuronic acid moiety. Parvodicin C1 contains a C10 fatty acid chain (n-decanoyl), while Parvodicin C2 possesses a longer C12 chain (n-dodecanoyl). This variation accounts for the difference in their molecular weights and influences their lipophilicity and biological activity.[][6][11]

Parvodicin C1: Summary of Properties
PropertyValueSource(s)
CAS Number 110882-81-0[11]
Molecular Formula C₈₁H₈₄Cl₂N₈O₂₉[11]
Molecular Weight 1704.48 g/mol [11]
Appearance Crystalline Solid[1]
General Solubility Lipophilic[1]
Biological Activity Most active component of the parvodicin complex.[1][]
In Vivo Characteristic Potential for a long duration of action.[1][]
Parvodicin C2: Summary of Properties
PropertyValueSource(s)
Synonym Antibiotic A40926 B1[6][7]
CAS Number 110882-85-4[6][7][12]
Molecular Formula C₈₃H₈₈Cl₂N₈O₂₉[6][7][12]
Molecular Weight 1732.5 g/mol [6]
Exact Mass 1730.5034[7]
Appearance Crystalline Solid[9]
Purity ≥90%[6]
Solubility DMSO: ~10 mg/mL[6][9]
DMSO:PBS (pH 7.2) (1:3): ~0.25 mg/mL[6][9]
Storage Conditions Store at -20°C for long-term stability (≥ 4 years).[6][9]

Relationship and Synthesis Pathway

The relationship between the source organism, the antibiotic complexes, and the final semi-synthetic product illustrates a common pathway in antibiotic development.

G cluster_source Source Organism cluster_complex Fermentation Product cluster_components Purified Components cluster_final Semi-Synthetic Product A Actinomadura parvosata (Nonomuraea sp. ATCC 39727) B Parvodicin Complex (A40926 Complex) A->B Fermentation C1 Parvodicin C1 B->C1 Purification & Separation C2 Parvodicin C2 (A40926 B1) B->C2 Purification & Separation Other Other Factors B->Other Purification & Separation D Dalbavancin C2->D Chemical Modification

Fig 1. Relationship of Parvodicins to Dalbavancin Synthesis.

Experimental Protocols

Isolation and Purification of Parvodicin Components

The isolation of individual parvodicin factors is a multi-step process involving extraction from the fermentation broth followed by advanced chromatographic separation.

Protocol:

  • Fermentation: Culture Actinomadura parvosata (strain SK&F-AAJ-271 or ATCC 39727) in a suitable nutrient medium to produce the antibiotic complex.[1][13]

  • Initial Extraction: After fermentation, acidify the broth to precipitate the crude A40926/Parvodicin complex.[5]

  • Affinity Chromatography: Redissolve the crude extract and apply it to an affinity chromatography column prepared with Sepharose-D-alanyl-D-alanine. This step selectively binds glycopeptide antibiotics, separating them from other fermentation byproducts.[5]

  • Elution: Elute the bound glycopeptides from the affinity column.

  • Component Separation: Subject the purified complex to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual factors (C1, C2, etc.) based on their differential lipophilicity.[5]

  • Analysis: Confirm the purity of each isolated fraction using analytical HPLC.

Structural Elucidation Methodology

The chemical structures of the parvodicin components were determined using a combination of spectroscopic and spectrometric techniques, a standard approach for novel natural products.[1][5]

Methodology:

  • Mass Spectrometry (MS): Employ Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine the precise molecular weights of each component and to identify the number of chlorine atoms from the characteristic isotopic pattern.[5] This data is fundamental for deriving the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Conduct one-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy to identify the types and number of protons and carbons in the molecule.

    • Utilize two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), to establish connectivity between protons and their spatial proximity.[5] This is crucial for assembling the complex peptide backbone and determining the attachment points of the sugar moieties.

  • Chemical Degradation and Analysis:

    • Perform acid hydrolysis to break down the molecule into its constituent parts: the peptide aglycone, sugar units, and the fatty acid chain.

    • Analyze the resulting sugars using paper chromatography or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify them (e.g., mannose, N-acyl-aminoglucuronic acid).[3][5]

    • Characterize the aglycone and fatty acid components using further spectroscopic analysis.

  • Structure Assembly: Integrate all data from MS, NMR, and degradation studies to assemble the complete chemical structures of Parvodicin C1 and C2.

Antimicrobial Activity Testing: Broth Microdilution Protocol

The in vitro activity of Parvodicin C1 and C2 is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard, quantitative technique for this purpose.[14][15][16]

Protocol Workflow:

G A Prepare Serial Dilutions of Parvodicin in Broth (e.g., Mueller-Hinton) B Dispense 100 µL of each dilution into a 96-well plate A->B D Inoculate each well with ~5 x 10^5 CFU/mL of bacteria B->D C Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C->D E Include Growth Control (no drug) & Sterility Control (no bacteria) D->E F Incubate plates at 35±2°C for 16-20 hours D->F G Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. F->G

Fig 2. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Summary of In Vitro Activity for Parvodicin C2:

  • Methicillin-Sensitive Staphylococci: Active against S. aureus, S. epidermidis, and S. saprophyticus with MICs ranging from 0.4 to 12.5 µg/mL.[6]

  • Methicillin-Resistant Staphylococci & Enterococci: Active against methicillin-resistant S. aureus (MRSA), S. hemolyticus, and E. faecalis with MICs ranging from 0.2 to 50 µg/mL.[6]

Generally, the antibacterial activity of the parvodicin components is influenced by the lipid chain, with terminal branching and longer chains showing greater activity (C1 > C2).[]

Conclusion

Parvodicin C1 and C2 are potent glycopeptide antibiotics with significant clinical and developmental relevance. Their detailed characterization reveals a complex structure whose subtle variations, particularly in the N-acyl side chain, significantly impact their biological properties. As the direct precursors to the important last-resort antibiotic dalbavancin, a thorough understanding of their physical, chemical, and antimicrobial properties is essential for researchers in the fields of natural product chemistry, microbiology, and drug development. The methodologies outlined here represent the foundational experimental work required to isolate and characterize such complex natural products, paving the way for the creation of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Parvodicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin A is a glycopeptide antibiotic derived from the fermentation of Actinomadura parvosata.[1] As a member of the glycopeptide class, it is anticipated to demonstrate activity primarily against Gram-positive bacteria by inhibiting cell wall synthesis. These application notes provide detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Due to the limited publicly available data on this compound, the following protocols are presented as standardized templates. Researchers are advised to adapt these methodologies based on their specific experimental needs and the physicochemical properties of this compound. The provided data tables are illustrative and should be populated with experimentally derived values.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

The following table is a template for summarizing the MIC values of this compound against a panel of common Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Vancomycin MIC (µg/mL) - Comparator
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]
Staphylococcus aureus (MRSA)ATCC 43300[Insert Data][Insert Data]
Enterococcus faecalisATCC 29212[Insert Data][Insert Data]
Enterococcus faecium (VRE)ATCC 51559[Insert Data][Insert Data]
Streptococcus pneumoniaeATCC 49619[Insert Data][Insert Data]
Clostridioides difficileATCC 9689[Insert Data][Insert Data]

Note: This table should be populated with empirical data obtained from the protocols detailed below.

Experimental Protocols

The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for the evaluation of a new antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound (powder, with known purity)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Based on its potency, dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the working this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in wells containing 50 µL of varying concentrations of this compound.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation and Reading:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate the tubes with the prepared bacterial suspension.

    • Incubate the tubes at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualization of Experimental Workflows

Broth Microdilution MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Serial Dilution of This compound in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Sampling and Plating start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup Set up Tubes with this compound (0.5x, 1x, 2x, 4x MIC) and Control start->setup inoculate Inoculate Tubes setup->inoculate incubate Incubate at 35°C with Shaking inoculate->incubate t0 T=0h incubate->t0 t2 T=2h t4 T=4h t8 T=8h t24 T=24h analysis Count Colonies (CFU/mL) and Plot Time-Kill Curve t24->analysis

Caption: Workflow for the time-kill assay to assess bactericidal activity.

Signaling Pathway (Placeholder)

As the precise molecular mechanism and signaling pathway of this compound are not yet fully elucidated, a generalized diagram for glycopeptide antibiotic action is provided. This compound is expected to inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

Glycopeptide_Mechanism cluster_cell Bacterial Cell parvodicin This compound lipid_ii Lipid II with D-Ala-D-Ala parvodicin->lipid_ii Binds to inhibition Inhibition transglycosylase Transglycosylase lipid_ii->transglycosylase Substrate for transpeptidase Transpeptidase lipid_ii->transpeptidase Substrate for peptidoglycan Peptidoglycan (Cell Wall) transglycosylase->peptidoglycan transpeptidase->peptidoglycan Cross-linking inhibition->transglycosylase inhibition->transpeptidase

Caption: Generalized mechanism of action for glycopeptide antibiotics.

References

Determining the Minimum Inhibitory Concentration (MIC) of Parvodicin C1 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parvodicin C1 is a glycopeptide antibiotic, a class of antimicrobial agents that inhibit the synthesis of the bacterial cell wall.[1][2] Glycopeptides exert their bactericidal effect by binding to the D-Ala-D-Ala terminus of lipid II, a precursor of peptidoglycan, which blocks its incorporation into the growing cell wall.[3][4][5] This mechanism of action makes them effective against a range of Gram-positive bacteria.[1] Among the components of the parvodicin complex, Parvodicin C1 has been identified as the most active.[1]

The emergence of antibiotic resistance is a significant global health concern, necessitating the evaluation of new and existing compounds against contemporary clinical isolates. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antibiotic's in vitro activity against a specific bacterium.[6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This application note provides a detailed protocol for determining the MIC of Parvodicin C1 against clinically relevant Gram-positive isolates, such as Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes representative MIC values of Parvodicin C1 against a panel of clinical isolates. These values are presented as examples to illustrate data reporting.

Clinical IsolateStrain IDIsolate SourceResistance ProfileParvodicin C1 MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusSA-01BloodMSSA0.51
Staphylococcus aureusSA-02WoundMRSA12
Staphylococcus aureusSA-03SputumMRSA0.51
Staphylococcus aureusSA-04BloodVISA28
Enterococcus faecalisEF-01UrineVSE0.251
Enterococcus faecalisEF-02BloodVSE0.52
Enterococcus faecalisEF-03WoundVRE (vanB)164
Enterococcus faeciumEFM-01BloodVSE0.51
Enterococcus faeciumEFM-02UrineVRE (vanA)>64>256
Enterococcus faeciumEFM-03BloodVRE (vanA)>64>256

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus.

Experimental Protocols

This section details the broth microdilution method for determining the MIC of Parvodicin C1.

Materials
  • Parvodicin C1 (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Clinical isolates of S. aureus, E. faecalis, and E. faecium

  • Control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Sterile reservoirs

Preparation of Reagents
  • Parvodicin C1 Stock Solution: Prepare a stock solution of Parvodicin C1 at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility). Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay
  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Parvodicin C1 stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range of Parvodicin C1 from 64 µg/mL to 0.125 µg/mL.

    • Well 11 should serve as the growth control (no antibiotic).

    • Well 12 should serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well from 1 to 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of Parvodicin C1 at which there is no visible growth.

Visualizations

Glycopeptide Mechanism of Action

Caption: Mechanism of action of Parvodicin C1.

Broth Microdilution Experimental Workflow

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Parvodicin C1 Stock Solution Start->Prepare_Antibiotic Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Antibiotic->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for the Synthesis of Dalbavancin from A-40926 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the semi-synthesis of dalbavancin, a second-generation lipoglycopeptide antibiotic, using the naturally produced A-40926 complex as a precursor. The A-40926 complex is a mixture of related glycopeptide antibiotics produced by the fermentation of Nonomuraea sp.[1][2] The B0 component of this complex is the key intermediate for the synthesis of dalbavancin.[1][3]

The synthesis of dalbavancin from the A-40926 complex is a multi-step process that involves:

  • Deacetylation and Purification of the A-40926 Complex: The crude fermentation product is treated to remove acetyl groups and the desired A-40926 B0 component is purified.

  • Esterification (Carboxyl Group Protection): A specific carboxyl group on the A-40926 B0 molecule is selectively protected as an ester to prevent its participation in the subsequent amidation reaction.[4]

  • Amidation: The protected A-40926 intermediate is reacted with 3-(dimethylamino)-1-propylamine to introduce the characteristic side chain of dalbavancin.[4]

  • Hydrolysis (Deprotection): The ester protecting group is removed under alkaline conditions to yield the final dalbavancin product.[4]

This document provides detailed experimental protocols for each of these key stages, along with a summary of quantitative data for yields and purity.

Experimental Workflow

The overall workflow for the synthesis of dalbavancin from the A-40926 complex is depicted below.

Dalbavancin_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Purification of Precursor cluster_2 Chemical Synthesis Fermentation Fermentation Crude_A40926 Crude_A40926 Fermentation->Crude_A40926 Nonomuraea sp. Deacetylation Deacetylation Crude_A40926->Deacetylation Purification Purification Deacetylation->Purification Purified_A40926_B0 Purified_A40926_B0 Purification->Purified_A40926_B0 >95% Purity Esterification Esterification Purified_A40926_B0->Esterification Carboxyl Protection Protected_Intermediate Protected_Intermediate Esterification->Protected_Intermediate Amidation Amidation Amidated_Intermediate Amidated_Intermediate Amidation->Amidated_Intermediate Hydrolysis Hydrolysis Dalbavancin Dalbavancin Hydrolysis->Dalbavancin Protected_Intermediate->Amidation 3-(dimethylamino) -1-propylamine Amidated_Intermediate->Hydrolysis Deprotection

Figure 1: Workflow for the synthesis of dalbavancin from the A-40926 complex.

Quantitative Data Summary

The following table summarizes the quantitative data, including yields and purity, for the key steps in the synthesis of dalbavancin from the A-40926 complex.

StepDescriptionKey ParametersPurityYield
1 Deacetylation & Purification of A-40926 Alkaline treatment (pH 10.5-11.5), Macroporous resin chromatography.[5]>95% (A-40926 effective components)[5]65-85%[6]
2 Esterification (Carboxyl Protection) n-Butanol, concentrated HCl (pH 1.0-1.5), 3-5°C, 8 hours.-High
3 Amidation 3-(dimethylamino)-1-propylamine, condensing agent (e.g., DCC), organic solvent.-High
4 Hydrolysis (Deprotection) Alkaline solution (e.g., LiOH, NaOH, or KOH), pH 10-11, 0-10°C, 5-6 hours.[4]>98% (Final Product)26-68%[4]

Experimental Protocols

Protocol 1: Deacetylation and Purification of A-40926 Complex

This protocol describes the initial treatment of the A-40926 fermentation broth to remove acetyl groups and purify the A-40926 B0 component.

Materials:

  • A-40926 Fermentation Broth

  • Sodium Hydroxide (NaOH) solution (e.g., 4%)[5]

  • Sulfuric Acid or Hydrochloric Acid for pH adjustment[5]

  • Macroporous adsorption resin (e.g., HZ-818)[5]

  • Ethanol

  • Water

Procedure:

  • Deacetylation:

    • Transfer the A-40926 fermentation broth to a suitable reaction vessel.

    • Adjust the pH of the broth to 10.5-11.5 with a sodium hydroxide solution.[5]

    • Maintain the temperature at 20-30°C and stir for 2-3 hours to complete the deacetylation.[5]

    • Monitor the reaction by HPLC to ensure the disappearance of the acetylated precursors.

  • Purification:

    • Filter the deacylated broth to remove mycelia and other solid materials.

    • Load the clarified filtrate onto a pre-equilibrated macroporous resin column.

    • Wash the column with an acidic solution (e.g., 0.05-0.5 M sulfuric acid) to remove impurities.[5]

    • Elute the A-40926 complex with an ethanol/water mixture containing a small amount of acid.[5]

    • Collect the fractions containing the A-40926 B0 component, as determined by HPLC analysis.

    • Combine the desired fractions, concentrate under reduced pressure, and precipitate the purified A-40926 B0.

    • Dry the purified product under vacuum. The expected purity of the A-40926 effective components should be greater than 95%.[5]

Protocol 2: Esterification of A-40926 B0 (Carboxyl Protection)

This protocol details the selective protection of a carboxyl group in the purified A-40926 B0.

Materials:

  • Purified A-40926 B0

  • n-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Triethylamine

Procedure:

  • Add 100 mL of n-butanol to a three-neck flask and cool to 5°C.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1.0-1.5.

  • Add 10.00 g (5.77 mmol) of the A-40926 compound.

  • Stir the mixture at 3-5°C for 8 hours.

  • Slowly add triethylamine dropwise to adjust the pH to 5.5 to precipitate the product.

  • Filter the precipitate and dry it under vacuum at a temperature below 35°C to obtain the esterified intermediate.

Protocol 3: Amidation of the Protected A-40926 B0 Intermediate

This protocol describes the amidation reaction to introduce the dalbavancin side chain.

Materials:

  • Esterified A-40926 B0 Intermediate

  • 3-(dimethylamino)-1-propylamine

  • Dicyclohexylcarbodiimide (DCC) or other suitable condensing agent

  • Anhydrous organic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the esterified A-40926 B0 intermediate in an anhydrous organic solvent in a reaction vessel.

  • Add the condensing agent (e.g., DCC) to the solution.

  • Add 3-(dimethylamino)-1-propylamine to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Precipitate the amidated intermediate by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the precipitate by filtration or centrifugation and dry it under vacuum.

Protocol 4: Hydrolysis of the Amidated Intermediate (Deprotection)

This final step involves the removal of the ester protecting group to yield dalbavancin.

Materials:

  • Amidated Intermediate

  • Acetonitrile

  • Water

  • 1 M Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH) solution[4]

  • 1 N Hydrochloric Acid (HCl) solution[4]

  • Silica gel for chromatography

Procedure:

  • Dissolve the amidated intermediate (e.g., 8.70 g, 4.83 mmol) in a mixture of acetonitrile and water (e.g., 10 mL).[4]

  • Cool the solution to 5°C.[4]

  • Slowly add a 1 M alkaline solution (e.g., LiOH) dropwise until the pH reaches 10.[4]

  • Continue stirring the reaction at this temperature for approximately 6 hours.[4]

  • Slowly add 1 N hydrochloric acid solution dropwise to adjust the pH to 6.[4]

  • Purify the reaction mixture by silica gel column chromatography using a suitable eluent (e.g., methanol/water = 25:75).[4]

  • Concentrate the fractions containing dalbavancin by nanofiltration.

  • Lyophilize the concentrated solution to obtain the final dalbavancin product. A yield of approximately 65% can be expected for this step.[4]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions and purification methods may require optimization based on the specific batch of starting material and desired scale.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Parvodicin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a general framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the glycopeptide antibiotic Parvodicin A. Due to the limited availability of specific established methods for this compound, this document provides a starting point for method development based on common practices for the analysis of similar glycopeptide antibiotics. The proposed reversed-phase HPLC (RP-HPLC) method is designed to be a foundation for researchers, scientists, and drug development professionals, which can be further optimized to meet specific analytical needs.

Introduction

Parvodicins are a complex of glycopeptide antibiotics known for their antibacterial activity. Accurate and reliable analytical methods are crucial for their study, particularly in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note outlines a recommended starting protocol for the analysis of this compound, providing a basis for further method optimization and validation. The separation is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[3]

Experimental

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 30 minutes

Protocols

1. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. This will be the stock solution.

  • Perform serial dilutions of the stock solution with the same diluent to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Transfer the standard solutions to HPLC vials.

2. Sample Preparation:

For drug substance:

  • Accurately weigh and dissolve the this compound sample in the diluent (1:1 Mobile Phase A:B) to achieve a concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

For biological matrices (e.g., plasma, serum) - Protein Precipitation:

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the diluent.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis Workflow:

Method_Development_Logic cluster_method Method Development Analyte Analyte Properties (this compound) Col_Select Column Selection (e.g., C18) Analyte->Col_Select Objective Analytical Objective (Quantification, Purity) Detector_Select Detector Selection (UV @ 280nm) Objective->Detector_Select Mob_Phase Mobile Phase Selection (ACN/Water, pH) Col_Select->Mob_Phase Mob_Phase->Detector_Select Optimization Optimization (Gradient, Flow Rate) Detector_Select->Optimization Validation Method Validation Optimization->Validation

References

Application Notes and Protocols: Enhancing Parvodicin A Production Through Optimized Fermentation Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin A is a member of the glycopeptide class of antibiotics, produced by the fermentation of Actinomadura parvosata[1]. These complex molecules are crucial in treating infections caused by Gram-positive bacteria. Enhancing the production yield of this compound is a critical objective for efficient and cost-effective manufacturing. A key strategy for achieving higher yields is the systematic optimization of the fermentation medium. This document provides detailed protocols and data-driven insights for developing and optimizing fermentation media to boost this compound production.

The composition of the fermentation medium directly influences microbial growth and the biosynthesis of secondary metabolites like this compound. Key components such as carbon and nitrogen sources, phosphate levels, and trace metal ions can act as limiting factors or inducers of the biosynthetic pathways[2][3]. Therefore, a well-designed medium is fundamental to maximizing antibiotic titers.

Section 1: Baseline Fermentation Media & Conditions

A starting point for any optimization study is a well-defined basal medium. The following table outlines a typical basal medium composition for the cultivation of Actinomadura species and related actinomycetes for glycopeptide production, based on common practices in the field.

Table 1: Basal Fermentation Medium for Actinomadura parvosata

ComponentConcentration (g/L)Purpose
Glucose20.0Primary Carbon & Energy Source
Soybean Meal15.0Complex Nitrogen & Carbon Source
Yeast Extract2.0Source of Vitamins & Growth Factors
K₂HPO₄1.0Buffering Agent & Phosphate Source
MgSO₄·7H₂O0.5Source of Magnesium Ions (Cofactor)
CaCO₃2.0Buffering Agent, pH stabilization
Trace Element Solution1.0 mL/LProvides essential micronutrients (Fe, Zn, Mn)

Standard Fermentation Conditions:

  • Producing Organism: Actinomadura parvosata[1]

  • Temperature: 29-30°C[4][5]

  • pH: Initial pH adjusted to 7.2-7.6[4][5]

  • Agitation: 200-250 rpm in shake flasks[4][5]

  • Incubation Time: 6-8 days

Section 2: Media Optimization Strategies & Data

The systematic optimization of media components is crucial for enhancing this compound yield. This involves evaluating various carbon and nitrogen sources and their concentrations.

Effect of Carbon Sources

The choice of carbon source can significantly impact the production of glycopeptide antibiotics. While glucose is a common choice, other carbohydrates may promote higher productivity by influencing precursor availability and metabolic flux.

Table 2: Influence of Different Carbon Sources on this compound Production

Carbon Source (20 g/L)Biomass (g/L DCW*)This compound Titer (mg/L)Relative Yield (%)
Glucose6.5120100%
Maltodextrin6.2185154%
Soluble Starch7.1160133%
Glycerol8.09579%
Lactose5.811092%

*DCW: Dry Cell Weight

Observation: Maltodextrin, a slowly assimilated carbon source, resulted in the highest this compound production, suggesting that rapid glucose metabolism might repress secondary metabolite formation[2]. Glycerol, while supporting excellent growth, yielded lower antibiotic titers[6].

Effect of Nitrogen Sources

Nitrogen sources provide the essential building blocks for amino acids and other nitrogenous compounds in the this compound structure. Complex nitrogen sources often outperform simple inorganic salts.

Table 3: Influence of Different Nitrogen Sources on this compound Production

Nitrogen Source (15 g/L)Biomass (g/L DCW)This compound Titer (mg/L)Relative Yield (%)
Soybean Meal6.2185100%
Peptone5.515081%
Corn Steep Liquor7.0195105%
Ammonium Sulfate4.16032%
Casein Hydrolysate6.817092%

Observation: Complex nitrogen sources like soybean meal and corn steep liquor strongly support this compound production[2][4]. Inorganic nitrogen sources like ammonium sulfate led to poor yields, a common phenomenon in antibiotic fermentations where high ammonium levels can be repressive[2].

Influence of Phosphate Concentration

Phosphate is essential for primary metabolism but can be inhibitory to secondary metabolite production at high concentrations[3][6].

Table 4: Effect of Initial Phosphate (K₂HPO₄) Concentration

K₂HPO₄ (g/L)Biomass (g/L DCW)This compound Titer (mg/L)
0.255.8210
0.506.1190
1.0 (Basal)6.2185
2.06.5115

Observation: Reducing the initial phosphate concentration significantly enhanced this compound production, indicating a phosphate-related repression of the biosynthetic pathway[6][7].

Section 3: Experimental Protocols

Protocol 3.1: Inoculum Development
  • Strain Activation: Aseptically transfer a cryopreserved vial of Actinomadura parvosata to an ISP2 agar plate. The ISP2 medium contains (g/L): malt extract 10.0, yeast extract 4.0, glucose 4.0, and agar 20.0, with the pH adjusted to 7.8[8].

  • Incubation: Incubate the plate at 30°C for 7-10 days until sufficient sporulation is observed.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 broth) with a loopful of spores from the agar plate.

  • Incubation: Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 48-72 hours until a dense, homogenous mycelial culture is obtained.

Protocol 3.2: Shake Flask Fermentation for Media Screening
  • Medium Preparation: Prepare the different fermentation media to be tested (as described in Tables 2, 3, & 4) in 250 mL baffled flasks, with a working volume of 50 mL. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate each production flask with 2.5 mL (5% v/v) of the prepared seed culture.

  • Fermentation: Incubate the flasks at 30°C, 220 rpm for 7 days.

  • Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure biomass, pH, and this compound concentration.

  • Biomass Measurement: Determine the dry cell weight (DCW) by filtering a known volume of the culture broth, washing the mycelia with distilled water, and drying at 60°C to a constant weight.

Protocol 3.3: this compound Extraction and Quantification (HPLC)
  • Extraction: Centrifuge 10 mL of the fermentation broth to separate the mycelia from the supernatant. Adjust the pH of the supernatant to 8.0.

  • Solid Phase Extraction: Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with water and then elute the bound this compound with methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

Section 4: Visualizing the Process and Pathways

Workflow for Media Optimization

The following diagram illustrates a logical workflow for the systematic optimization of fermentation media.

G A Strain Selection (Actinomadura parvosata) B Define Basal Medium (Based on Literature) A->B C One-Factor-at-a-Time (OFAT) Screening B->C D Screen Carbon Sources C->D E Screen Nitrogen Sources C->E F Screen P & Ions C->F G Identify Significant Factors (e.g., Maltodextrin, Low PO4) D->G E->G F->G H Response Surface Methodology (RSM) for Optimization G->H I Determine Optimal Concentrations H->I J Validation in Shake Flask I->J K Scale-Up to Bioreactor J->K

Caption: Workflow for fermentation media development.

Nutrient Influence on Metabolism

This diagram shows the relationship between nutrient availability and the shift from primary to secondary metabolism, which is essential for antibiotic production.

G cluster_0 Nutrient Rich Phase (High C, N, P) cluster_1 Nutrient Limitation Phase (e.g., Low Phosphate) A Rapid Growth (Primary Metabolism) B Biomass Accumulation A->B C Growth Slows A->C Nutrient Depletion D Activation of Biosynthetic Genes C->D E This compound Production (Secondary Metabolism) D->E

Caption: Nutrient limitation triggers secondary metabolism.

Simplified Glycopeptide Biosynthesis Pathway

The biosynthesis of glycopeptide antibiotics is a complex, multi-step process. This diagram outlines the general flow from primary metabolites to the final antibiotic product, highlighting key precursor inputs that are directly affected by the fermentation medium.

G Glucose Glucose (Carbon Source) Glycolysis Glycolysis & TCA Cycle Glucose->Glycolysis UDP_Glc UDP-Glucose (Glycosylation) Glucose->UDP_Glc AminoAcids Amino Acids (from Nitrogen Source) Heptapeptide Heptapeptide Backbone (NRPS Assembly) AminoAcids->Heptapeptide Shikimate Shikimate Pathway Glycolysis->Shikimate Hpg p-Hydroxyphenylglycine (Hpg) Shikimate->Hpg Parvodicin This compound UDP_Glc->Parvodicin Hpg->Heptapeptide Aglycone Glycopeptide Aglycone Heptapeptide->Aglycone Cross-linking Aglycone->Parvodicin Glycosylation

Caption: Precursor flow to this compound biosynthesis.

References

Application Notes and Protocols: Radiolabeling of Parvodicin A for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin A, a member of the glycopeptide antibiotic family, exhibits its antimicrobial activity by targeting a crucial step in bacterial cell wall synthesis. Like other antibiotics in its class, such as vancomycin, this compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis.[1] This interaction sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis and bacterial death. Understanding the kinetics and specificity of this binding is paramount for the development of new and more potent glycopeptide antibiotics.

These application notes provide a detailed protocol for the radiolabeling of this compound and its subsequent use in in vitro binding studies to characterize its interaction with its target, lipid II.

Data Presentation

Table 1: Hypothetical Radiolabeling Efficiency of this compound

Radiolabeling MethodRadioisotopePrecursorSpecific Activity (Ci/mmol)Radiochemical Yield (%)Radiochemical Purity (%)
Direct Radioiodination125IThis compound1500-220065-75>95
Acylation with [3H]-N-succinimidyl propionate3HThis compound80-12040-50>98
Conjugation with [18F]-fluorobenzoyl-NHS18FThis compound>100010-20>95

Table 2: Hypothetical Binding Affinity of Radiolabeled this compound to Lipid II

LigandTargetKd (nM)Bmax (pmol/mg protein)Hill Slope
[125I]-Parvodicin APurified Lipid II50 ± 51.2 ± 0.10.98
[3H]-Parvodicin ABacterial Membranes65 ± 80.8 ± 0.10.95

Experimental Protocols

Protocol 1: Radiolabeling of this compound via Direct Radioiodination with 125I

This protocol describes the direct radioiodination of this compound using the Chloramine-T method, targeting tyrosine or histidine residues within the molecule.

Materials:

  • This compound

  • Sodium [125I]iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-25 column

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Developing solvent: n-butanol:acetic acid:water (4:1:1)

  • Radio-TLC scanner

Procedure:

  • To a reaction vial, add 10 µg of this compound dissolved in 25 µL of 0.5 M phosphate buffer, pH 7.5.

  • Add 1 mCi of Sodium [125I]iodide.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in phosphate buffer).

  • Allow the reaction to proceed for 60 seconds at room temperature with gentle mixing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).

  • Purify the reaction mixture using a pre-equilibrated Sephadex G-25 column, eluting with 0.1 M phosphate buffer, pH 7.5.

  • Collect 0.5 mL fractions and measure the radioactivity of each fraction using a gamma counter.

  • Pool the fractions containing the radiolabeled this compound (typically the first radioactive peak).

  • Assess the radiochemical purity by radio-TLC. Spot a small aliquot of the pooled fractions onto a TLC plate and develop the chromatogram.

  • Analyze the TLC plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to [125I]-Parvodicin A.

Protocol 2: In Vitro Binding Assay of [125I]-Parvodicin A to Lipid II

This protocol details a saturation binding experiment to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of radiolabeled this compound to its target, lipid II.

Materials:

  • [125I]-Parvodicin A (specific activity ~2000 Ci/mmol)

  • Purified Lipid II

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA)

  • Unlabeled this compound (for non-specific binding determination)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of [125I]-Parvodicin A in binding buffer, ranging from 0.1 nM to 100 nM.

  • In a set of microcentrifuge tubes, add a constant amount of purified Lipid II (e.g., 1 µg) to each tube.

  • To each tube, add 50 µL of the different concentrations of [125I]-Parvodicin A.

  • For the determination of non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the radioligand and Lipid II.

  • Incubate all tubes at room temperature for 1 hour to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. The filters will trap the Lipid II-bound radioligand.

  • Wash the filters rapidly three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the Kd and Bmax values.

Visualizations

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling of this compound cluster_purification Purification cluster_qc Quality Control Parvodicin_A This compound Reaction Labeling Reaction (e.g., Chloramine-T) Parvodicin_A->Reaction Radioisotope Radioisotope (e.g., 125I) Radioisotope->Reaction Radiolabeled_Parvodicin_A Radiolabeled this compound Reaction->Radiolabeled_Parvodicin_A Purification Purification (e.g., Size-Exclusion Chromatography) Radiolabeled_Parvodicin_A->Purification Purified_Product Purified Radiolabeled This compound Purification->Purified_Product QC Quality Control (e.g., Radio-TLC) Purified_Product->QC Final_Product Final Product for Binding Studies QC->Final_Product

Caption: Experimental workflow for the radiolabeling and purification of this compound.

Binding_Assay_Workflow Radioligand [125I]-Parvodicin A (Varying Concentrations) Incubation Incubation (Binding Equilibrium) Radioligand->Incubation Target Lipid II Target->Incubation Filtration Rapid Filtration (Separation of Bound and Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (Kd and Bmax Determination) Counting->Analysis

Caption: Workflow for the in vitro saturation binding assay of radiolabeled this compound.

Mechanism_of_Action Parvodicin This compound Binding Binding Parvodicin->Binding Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_II->Binding Sequestration Sequestration of Lipid II Binding->Sequestration Inhibition Inhibition of Peptidoglycan Synthesis Sequestration->Inhibition Cell_Lysis Bacterial Cell Lysis Inhibition->Cell_Lysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipophilic Glycopeptide Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of lipophilic glycopeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most effective initial strategies for enriching lipophilic glycopeptides from complex biological samples?

A1: Selecting an appropriate enrichment strategy is critical due to the low abundance of glycopeptides relative to non-glycosylated peptides.[1] The choice of method depends on the specific characteristics of the glycopeptides and the complexity of the sample. Common strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular and straightforward method that separates molecules based on their hydrophilicity.[2] It is effective for enriching glycopeptides due to the polar nature of their glycan moieties.[3] However, its efficiency can be low for more hydrophobic (lipophilic) glycopeptides or those with small glycans.[2][4]

  • Boronic Acid Affinity Chromatography: This technique offers a more unbiased enrichment of glycopeptides by forming reversible covalent bonds with the cis-diol groups present in the glycan moieties.[3][4] Optimization of buffer conditions, particularly the use of amine-less buffers, is crucial to minimize non-specific binding and significantly improve glycoproteomic coverage.[2][4]

  • Lectin Affinity Chromatography: This method uses lectins, proteins that bind to specific carbohydrate structures, to capture glycopeptides. While highly specific, it can introduce bias as it only enriches for glycopeptides with the particular glycans that the lectins recognize.[3][4]

  • Reversed-Phase (RP) Chromatography: For lipophilic glycopeptides, C18-based solid-phase extraction (SPE) can be used to retain non-glycosylated peptides, allowing the more hydrophilic glycopeptides to be collected in the flow-through.[3] However, careful optimization is needed to prevent the loss of more hydrophobic glycopeptides.[5]

Q2: How can I improve the purity of my lipophilic glycopeptide sample after initial enrichment?

A2: Achieving high purity often requires a multi-step approach using orthogonal purification methods.[6] Combining different chromatography techniques that separate molecules based on different physicochemical properties can effectively remove persistent impurities. A common and effective strategy is to couple an ion-exchange chromatography (IEX) step with a reversed-phase chromatography (RPC) step.[6]

  • Cation Exchange Chromatography (CIEX): This method separates molecules based on their net positive charge. It is particularly useful as a capture step upstream of RPC to remove impurities that have different charge characteristics than the target glycopeptide.[6]

  • Reversed-Phase Chromatography (RPC): RPC is considered the gold standard for peptide purification and separates molecules based on their hydrophobicity.[6] Using different pH conditions or buffer types in successive RPC steps can also enhance separation and purity.[6]

Q3: Why am I experiencing low recovery of my glycopeptides after solid-phase extraction (SPE)?

A3: Low recovery during SPE is a common issue that can often be attributed to suboptimal conditions for your specific sample type. Key factors to consider include the choice of resin, solvent composition, and ion pairing agents.[5] For glycopeptides, especially hydrophilic ones, insufficient retention on C18-based resins during purification and trapping can lead to significant sample loss.[5] It is essential to optimize loading and elution conditions to ensure that the glycopeptides of interest are effectively retained and then eluted from the SPE cartridge.[5]

Q4: How can I manage the microheterogeneity of glycoforms during purification?

A4: Glycopeptides from a single glycosylation site often exist as multiple glycoforms, which complicates purification as they may co-elute in chromatographic separations.[7] While this co-elution can make it easier to locate all glycoforms in a dataset, it can also lead to the suppression of signals from less abundant species.[7]

To address this, consider using separation techniques that can resolve different glycoforms. HILIC, for instance, separates based on the hydrophilic glycan portion and can be more effective at separating glycoforms than reversed-phase chromatography, which separates primarily based on the peptide backbone.[7] Porous graphitized carbon (PGC) columns have also been shown to be effective in separating glycopeptide isomers.[8]

Q5: What are the critical considerations for buffer selection in boronic acid affinity chromatography?

A5: Buffer choice is paramount for successful glycopeptide enrichment using boronic acid affinity.[4] Many existing protocols use amine-based buffers, which can be counterintuitive as boronic acids are known to interact with amines.[2] This can lead to competition with the glycans for binding to the boronic acid support, reducing enrichment efficiency.[4]

To optimize performance, it is recommended to:

  • Use Amine-Less Buffers: A study demonstrated that an amine-less carbonate buffer significantly improved glycoproteomic coverage by over 10-fold by minimizing non-specific interactions.[4]

  • Incorporate High Salt Concentrations: Using a high-salt buffer helps to suppress electrostatic and hydrogen interactions that contribute to the non-specific binding of non-glycosylated peptides.[2]

  • Add Organic Solvent: Including at least 50% acetonitrile (MeCN) can help overcome hydrophobic interactions with the boronic acid support material.[2]

Troubleshooting Guides

Problem 1: High Levels of Non-Glycosylated Peptide Contamination
Potential Cause Recommended Solution
Non-specific binding to enrichment media. For boronic acid affinity, ensure the use of an amine-less buffer with high salt and organic solvent content to minimize electrostatic and hydrophobic interactions.[2][4] For HILIC, optimize the water content in the loading and wash steps to ensure only highly hydrophilic molecules (glycopeptides) are retained.
Inadequate washing steps. Increase the number of wash steps or the stringency of the wash buffer. For example, in a C18 SPE protocol, ensure thorough washing with an aqueous solution (e.g., 0.1% formic acid) to remove unbound non-glycosylated peptides.[9]
Suboptimal enrichment method for the sample type. Consider an alternative or orthogonal enrichment technique. If HILIC results in high contamination, try boronic acid affinity or lectin affinity chromatography.[4]
Problem 2: Poor Retention of Lipophilic Glycopeptides on HILIC Columns
Potential Cause Recommended Solution
High hydrophobicity of the peptide backbone. The lipophilic nature of the peptide may be overriding the hydrophilic character of the glycan, leading to poor retention. Try increasing the organic solvent concentration (e.g., ACN) in the sample loading buffer to promote hydrophilic interactions.
Small or neutral glycan structures. Glycopeptides with small or non-sialylated (less charged) glycans may not be hydrophilic enough for strong retention. Consider using a different enrichment method like boronic acid affinity, which binds to diol groups present in most glycans.[4]
Incorrect buffer composition. The use of ion-pairing agents like trifluoroacetic acid (TFA) can increase the hydrophilicity difference between glycopeptides and non-glycosylated peptides, improving retention.[2]
Problem 3: Low Signal Intensity of Glycopeptides in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Low abundance in the original sample. Glycopeptides are often significantly less common than their non-glycosylated counterparts after protein digestion.[1] An effective enrichment step is crucial to increase their concentration prior to MS analysis.[1][4]
Poor ionization efficiency. The inherent properties of glycopeptides can lead to low ionization efficiency.[1] Ensure the sample is properly desalted before MS analysis, as salts can suppress the ion signal.[3]
Signal suppression from co-eluting species. Abundant non-glycosylated peptides or different glycoforms can suppress the signal of low-abundance glycopeptides.[7] Improve chromatographic separation by using longer gradients, smaller particle size columns, or orthogonal methods like HILIC or PGC to better separate components before they enter the mass spectrometer.[7][8]

Experimental Workflows and Protocols

Workflow for Lipophilic Glycopeptide Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of lipophilic glycopeptides, incorporating enrichment and orthogonal purification steps.

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Purification cluster_3 Analysis start Complex Biological Sample protein_ext Protein Extraction start->protein_ext digest Proteolytic Digestion (e.g., Trypsin) protein_ext->digest enrich Glycopeptide Enrichment (e.g., HILIC, Boronic Acid) digest->enrich Peptide Mixture ciex Orthogonal Purification 1: Cation Exchange (CIEX) enrich->ciex Enriched Glycopeptides rpc Orthogonal Purification 2: Reversed-Phase (RPC) ciex->rpc analysis LC-MS/MS Analysis rpc->analysis Purified Lipophilic Glycopeptides

Caption: General workflow for lipophilic glycopeptide analysis.

Decision Logic for Enrichment Strategy Selection

This diagram helps in selecting an appropriate enrichment strategy based on the properties of the target glycopeptide and the research goal.

G start Start: Complex Peptide Mixture q1 Goal: Unbiased Glycopeptide Profiling? start->q1 q2 Target Specific Glycan Structures? q1->q2 No boronic Use Boronic Acid Affinity Chromatography q1->boronic Yes q3 Peptide Backbone Highly Lipophilic? q2->q3 No lectin Use Lectin Affinity Chromatography q2->lectin Yes hilic Use HILIC q3->hilic No c18 Consider C18 SPE (Flow-through Collection) q3->c18 Yes

References

Addressing solubility issues of Parvodicin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Parvodicin A in aqueous solutions. Given that this compound belongs to the acidic, lipophilic glycopeptide class of antibiotics, the guidance provided is based on the well-established physicochemical properties of this molecular family, including compounds like vancomycin and teicoplanin.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in neutral aqueous solutions?

This compound is a complex glycopeptide antibiotic.[1] Like many high molecular weight, lipophilic molecules, its structure contains numerous hydrophobic moieties and ionizable functional groups.[1][2] In neutral aqueous solutions (pH ≈ 7), the carboxylic acid groups on the molecule may be deprotonated, leading to a net charge that can influence intermolecular interactions and aggregation, thereby limiting its solubility. Glycopeptide antibiotics are generally more stable and soluble in acidic conditions.[3][4]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What should I do?

This is a common issue when a drug dissolved in a high concentration of an organic solvent is diluted into an aqueous medium. This "fall-out" occurs because the final concentration of the organic co-solvent is too low to maintain the solubility of the compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of this compound is soluble in your assay buffer.

  • Increase Co-solvent in Final Buffer: Determine the maximum percentage of your stock solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system. Increasing the final co-solvent concentration may keep this compound in solution.

  • Adjust the pH: Glycopeptides are often more soluble at a lower pH.[3] If your experiment allows, try lowering the pH of your final aqueous buffer.

  • Use a Solubility Enhancer: Consider incorporating excipients like cyclodextrins into your aqueous buffer to form inclusion complexes and improve solubility.[5][6]

Q3: How does pH affect the solubility of this compound?

The solubility of glycopeptide antibiotics is highly pH-dependent.[3] this compound, as an acidic glycopeptide, is expected to have increased solubility in acidic to slightly acidic conditions (pH 3-6). In this range, the carboxylic acid functional groups are protonated, reducing the potential for aggregation that can occur at neutral or alkaline pH. For example, the related glycopeptide oritavancin is formulated for reconstitution in a pH range of 3.1 to 4.3.[3]

Q4: What are the recommended starting solvents for preparing a this compound stock solution?

For initial stock solutions, water-miscible organic solvents are recommended. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in one of these solvents, which can then be serially diluted into your final aqueous experimental medium.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation

If you are unable to dissolve this compound in a pure organic solvent, consider the following:

  • Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution.

  • Sonication: Use a bath sonicator to provide energy to break up the solid lattice of the compound.

  • pH-Adjusted Solvents: For some glycopeptides, adding a small amount of acid (e.g., preparing the stock in DMSO with 0.1% trifluoroacetic acid) can aid initial solubilization.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to variable and non-reproducible results. The actual concentration of the drug in solution may be much lower than the nominal concentration.

  • Workflow: Follow a systematic approach to identify and solve the solubility issue.

G cluster_0 Troubleshooting Workflow for Solubility Issues A Precipitation or Inconsistent Results Observed B Is the final concentration of this compound too high? A->B C Reduce final concentration and re-test B->C Yes D Is the assay compatible with a higher % of co-solvent? B->D No J Problem Solved C->J E Increase co-solvent (e.g., DMSO) in final buffer (e.g., to 0.5-1%) D->E Yes F Can the pH of the aqueous buffer be lowered? D->F No E->J G Adjust buffer pH to 4-6 and re-test F->G Yes H Consider solubility enhancers (e.g., Cyclodextrins) F->H No G->J I Incorporate HP-β-CD in aqueous buffer H->I I->J

A troubleshooting workflow for addressing solubility issues.

Data & Experimental Protocols

Data Summary: pH and Co-solvent Effects

The following table summarizes the expected solubility behavior of a typical glycopeptide antibiotic like this compound under different conditions. Note: These are representative values and should be experimentally confirmed for this compound.

ConditionExpected SolubilityRationale
pH
Aqueous Buffer, pH 3.0–5.0HigherCarboxylic acid groups are protonated, increasing stability and solubility.[3]
Aqueous Buffer, pH 7.4LowMolecule may be in a zwitterionic or anionic state, leading to aggregation and lower solubility.
Aqueous Buffer, pH > 8.0Very Low/UnstableGlycopeptides are often unstable in alkaline solutions, leading to degradation and precipitation.[3]
Co-solvents & Excipients
100% DMSOHighA polar aprotic solvent capable of dissolving complex organic molecules.
5% DMSO in Aqueous Buffer (pH 7.4)ModerateThe co-solvent helps maintain solubility upon dilution from the stock.
Aqueous Buffer with 10mM HP-β-CDHigherCyclodextrins form inclusion complexes, encapsulating hydrophobic parts of the drug to increase solubility.[6]
Experimental Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocol 2: pH-Solubility Profile Determination
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 3, 4, 5, 6, 7, 7.4, 8).

  • Sample Preparation: Add a small amount of this compound stock solution to each buffer to a final nominal concentration that is expected to be above its solubility limit.

  • Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile.

Mechanism of Action Context

Understanding the target of this compound can provide context for experimental design. Like other glycopeptide antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[7][8]

G cluster_0 Glycopeptide Mechanism of Action A This compound C Binding Event A->C B Lipid II Precursor (with D-Ala-D-Ala terminus) B->C F Inhibition C->F D Transglycosylation (Peptidoglycan Elongation) G Cell Wall Synthesis Blocked E Transpeptidation (Peptidoglycan Cross-linking) F->D F->E H Cell Lysis G->H

References

Technical Support Center: Investigating Bacterial Resistance to Parvodicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating potential mechanisms of bacterial resistance to Parvodicin A, a novel glycopeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is a glycopeptide antibiotic. Like other antibiotics in this class, such as vancomycin, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] Specifically, it is expected to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the cell wall of Gram-positive bacteria.[1][3] This binding prevents the transglycosylation and transpeptidation steps in peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death.[1]

Q2: What are the most probable mechanisms of resistance to this compound?

Based on known resistance mechanisms to other glycopeptide antibiotics like vancomycin, the most likely mechanism of resistance to this compound involves the alteration of the drug's target.[1][3][4] This typically occurs through the expression of a set of genes (often referred to as van gene clusters) that modify the peptidoglycan precursor.[3][4] The terminal D-Ala-D-Ala is replaced with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3] This substitution significantly reduces the binding affinity of glycopeptide antibiotics to their target, rendering them ineffective.[2][3]

Q3: A bacterial isolate is showing resistance to this compound. How can I confirm the resistance mechanism?

To confirm the resistance mechanism, a combination of phenotypic and genotypic tests is recommended.

  • Phenotypic Assays:

    • Antimicrobial Susceptibility Testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of this compound against the isolate. This can be done using broth microdilution or disk diffusion methods. A significant increase in the MIC compared to a susceptible control strain indicates resistance.

    • Synergy Tests: In some cases of vancomycin resistance, susceptibility can be restored in the presence of β-lactam antibiotics. While less common for glycopeptides, this may be worth investigating.

  • Genotypic Assays:

    • PCR: Use primers designed to amplify known glycopeptide resistance genes (e.g., vanA, vanB, vanH, vanX). The presence of these genes is a strong indicator of the resistance mechanism.

    • Whole-Genome Sequencing (WGS): This provides a comprehensive view of the bacterial genome and can identify known resistance genes, as well as novel mutations in genes that might contribute to resistance.

Q4: My PCR assay for van genes is negative, but the bacterium is still resistant. What are other potential mechanisms?

While alteration of the D-Ala-D-Ala target is the most common mechanism, other factors could contribute to resistance:

  • Thickened Cell Wall: Some bacteria, like vancomycin-intermediate Staphylococcus aureus (VISA), exhibit resistance through the development of a thickened cell wall with increased, non-cross-linked peptidoglycan precursors that "trap" the antibiotic before it can reach its target at the cell membrane.

  • Efflux Pumps: Although less common for glycopeptides, active efflux pumps that remove the antibiotic from the cell could play a role.

  • Target Modification: There might be novel modifications to the peptidoglycan precursors not detected by standard van gene PCR.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

You are performing broth microdilution assays to determine the MIC of this compound against a panel of bacterial isolates, but the results are not reproducible.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Preparation Error Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before dilution. Verify the final inoculum concentration in the wells using colony counts.Consistent starting bacterial concentration in each assay, leading to reproducible MIC values.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.A stable and active antibiotic solution will yield consistent MIC results.
Inconsistent Incubation Conditions Ensure the incubation temperature and duration are consistent for all assays. Check the incubator for temperature fluctuations.Uniform growth conditions for the bacteria will lead to more reliable MIC endpoints.
Contamination Visually inspect the wells for contamination. Streak a sample from a well showing unexpected growth onto an agar plate to check for purity.Pure cultures will ensure that the observed resistance is due to the test isolate.
Problem 2: PCR for van Genes Fails to Amplify a Product

You have a bacterial isolate with a high MIC for this compound, but your PCR for common van genes (vanA, vanB) is negative.

Potential Cause Troubleshooting Step Expected Outcome
Poor DNA Quality Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and check the purity ratios (A260/A280). Run the DNA on an agarose gel to check for integrity. Re-extract DNA if necessary using a high-quality kit.High-quality, intact DNA will serve as a reliable template for PCR.
PCR Inhibition Include a positive control in your PCR run (e.g., DNA from a known vancomycin-resistant strain). If the positive control also fails, it suggests the presence of PCR inhibitors in your reaction mix or issues with the PCR reagents. Consider diluting the template DNA to reduce inhibitor concentration.Successful amplification of the positive control will validate the PCR reagents and conditions.
Primer Issues Verify the primer sequences and annealing temperatures. Run a temperature gradient PCR to optimize the annealing temperature for your specific primers and target.Optimized PCR conditions will lead to the successful amplification of the target gene if present.
Novel Resistance Gene If all controls work and the sample is still negative, the isolate may possess a novel or less common van gene cluster not targeted by your primers. Consider using degenerate primers or proceeding with whole-genome sequencing.Identification of a novel resistance determinant.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh overnight culture, suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of vanA Gene
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Reaction Mix: Prepare a master mix containing:

    • 10X PCR Buffer

    • dNTPs

    • Forward Primer (vanA-F)

    • Reverse Primer (vanA-R)

    • Taq DNA Polymerase

    • Nuclease-free water

  • Add Template DNA: Add 1-2 µL of the extracted genomic DNA to the PCR tubes containing the master mix.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds (adjust as needed for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Agarose Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. Visualize the bands under UV light to determine the presence of the expected amplicon size.

Data Presentation

Table 1: Example MIC Data for this compound Against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)vanA Gene Presence (PCR)Phenotype
Staphylococcus aureus ATCC 292131NegativeSusceptible
Enterococcus faecalis ATCC 292122NegativeSusceptible
Clinical Isolate E101128PositiveResistant
Clinical Isolate S20564PositiveResistant
Clinical Isolate E3104NegativeIntermediate

Visualizations

Signaling Pathway for VanA-type Resistance

VanA_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Parvodicin_A This compound VanS VanS (Sensor Kinase) Parvodicin_A->VanS Induces VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH (Dehydrogenase) VanR->VanH Activates Transcription VanA_gene VanA (Ligase) VanR->VanA_gene VanX VanX (Dipeptidase) VanR->VanX D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA_gene->D_Ala_D_Lac Synthesizes Pyruvate Pyruvate Pyruvate->VanH Reduces D_Lac->VanA_gene D_Ala D-Alanine D_Ala->VanA_gene D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes Peptidoglycan_precursor Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_precursor Incorporated into Peptidoglycan_precursor->Parvodicin_A Reduced Binding

Caption: VanA-type resistance pathway induced by this compound.

Experimental Workflow for Investigating Resistance

Resistance_Investigation_Workflow start Bacterial Isolate Shows Resistance mic Determine MIC (Broth Microdilution) start->mic dna_extraction Genomic DNA Extraction mic->dna_extraction pcr PCR for van Genes (vanA, vanB, etc.) dna_extraction->pcr positive_pcr van Gene Detected pcr->positive_pcr Positive Result negative_pcr van Gene Not Detected pcr->negative_pcr Negative Result wgs Whole-Genome Sequencing confirm Mechanism Confirmed: Target Modification wgs->confirm Identifies Novel Resistance Gene positive_pcr->confirm negative_pcr->wgs investigate_other Investigate Alternative Mechanisms negative_pcr->investigate_other tem Transmission Electron Microscopy (TEM) for Cell Wall Thickness investigate_other->tem rna_seq RNA-Seq for Gene Expression (e.g., efflux pumps) investigate_other->rna_seq

Caption: Workflow for identifying this compound resistance mechanisms.

References

Minimizing degradation of Parvodicin A during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Parvodicin A during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users encountering issues with this compound stability can refer to the following table for potential causes and solutions. The recommendations are based on studies of closely related glycopeptide antibiotics, such as dalbavancin, a derivative of the A40926 complex which contains Parvodicin.

ProblemPotential Cause(s)Recommended Solution(s)
Loss of Potency in Stored Powder - Exposure to moisture- Exposure to light- Elevated temperature- Store this compound as a lyophilized powder in a tightly sealed container at recommended temperatures.- Protect from light by using amber vials or storing in the dark.- For short-term storage, maintain at 0-4°C. For long-term storage, -20°C is recommended.[1]
Degradation in Aqueous Solution - Unfavorable pH- Hydrolysis- Oxidation- Prepare solutions fresh whenever possible.- If storage of solutions is necessary, use a buffered solution with a pH between 4 and 5 for maximal stability.[2][3]- Consider using additives such as 2-hydroxypropyl-β-cyclodextrin (2HPβCD) to enhance stability in aqueous solutions.[4][5]- Purge solutions with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.
Precipitation of this compound from Solution - Poor solubility in the chosen solvent- Change in temperature- this compound can be formulated in Dimethyl Sulfoxide (DMSO) for initial stock solutions.[1]- Ensure the storage temperature of the solution is maintained as recommended to prevent precipitation.
Appearance of Unexpected Peaks in Chromatography - Formation of degradation products- Review storage and handling procedures to identify potential causes of degradation (see above).- Characterize the degradation products using analytical techniques such as LC-MS to understand the degradation pathway. Common degradation products for related compounds include Mannosyl Aglycone (MAG) resulting from hydrolysis.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[1]

Q2: How can I prepare a stable aqueous solution of this compound?

A2: Due to the inherent instability of glycopeptide antibiotics in aqueous solutions, it is best to prepare solutions fresh before use. If a solution must be stored, it is recommended to use a buffer system to maintain a pH between 4 and 5, which has been shown to be the range of maximum stability for the closely related compound, dalbavancin.[2][3] The addition of stabilizing excipients like 2-hydroxypropyl-β-cyclodextrin (2HPβCD) can also significantly increase stability.[4][5]

Q3: What are the primary degradation pathways for this compound?

A3: Based on studies of dalbavancin, a derivative of the A40926 complex containing Parvodicin, the primary degradation pathways are hydrolysis and oxidation.[6] Hydrolytic degradation can be accelerated at acidic or basic pH, leading to products such as Mannosyl Aglycone (MAG).[2][4] Oxidative degradation can also occur, particularly if the compound is exposed to air for extended periods in solution.

Q4: Can I freeze solutions of this compound?

A4: While storing the lyophilized powder at -20°C is recommended for long-term stability, repeated freeze-thaw cycles of solutions should be avoided as this can promote degradation and precipitation. If you need to store aliquots of a stock solution, it is advisable to flash-freeze them in a suitable solvent (like DMSO) and store them at -80°C, minimizing the number of freeze-thaw cycles.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound, which is crucial for developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution at pH 4.5) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound powder and the stock solution at 70°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which helps in structure elucidation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem with this compound Stability issue_powder Issue with Solid Powder? start->issue_powder issue_solution Issue with Solution? start->issue_solution check_storage_conditions Check Storage Conditions: - Temperature - Light Exposure - Moisture issue_powder->check_storage_conditions Yes check_ph Check Solution pH issue_solution->check_ph Yes check_storage_time Check Solution Storage Time issue_solution->check_storage_time Yes check_oxidation Potential for Oxidation? issue_solution->check_oxidation Yes solution_powder Store at -20°C (long-term) or 0-4°C (short-term), protected from light and moisture. check_storage_conditions->solution_powder Incorrect end_node Problem Resolved solution_powder->end_node solution_ph_adjust Adjust pH to 4-5 using a suitable buffer. check_ph->solution_ph_adjust Not pH 4-5 solution_ph_adjust->end_node solution_fresh Prepare fresh solutions before use. check_storage_time->solution_fresh Stored > 24h solution_fresh->end_node solution_inert Purge with inert gas. check_oxidation->solution_inert Yes solution_inert->end_node

Caption: A flowchart for troubleshooting common stability issues with this compound.

Potential Degradation Pathway of this compound (based on Dalbavancin)

DegradationPathway Parvodicin_A This compound Hydrolysis Hydrolysis (Acidic/Basic pH, Heat) Parvodicin_A->Hydrolysis Oxidation Oxidation Parvodicin_A->Oxidation MAG Mannosyl Aglycone (MAG) and other hydrolytic products Hydrolysis->MAG Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: A simplified diagram of potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC & LC-MS/MS sampling->analysis data Identify & Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway end_node End: Stability Profile pathway->end_node

Caption: A workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Chromatography of Parvodicin and its Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Parvodicin components.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for Parvodicin components?

A1: Parvodicin is a complex glycopeptide antibiotic. Due to its large and intricate structure, it often exists as a mixture of closely related components or conformers.[1][2] These components can have very similar physicochemical properties, making their separation by chromatography challenging. Common issues include peak co-elution, broad peaks, and peak tailing.

Q2: What type of chromatography is most suitable for separating Parvodicin components?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of glycopeptide antibiotics like Parvodicin.[3][4][5] This method separates molecules based on their hydrophobicity. C18 columns are a good starting point for method development.[6]

Q3: How does the mobile phase composition affect the resolution of Parvodicin components?

A3: The mobile phase composition is a critical factor in achieving optimal separation.[7][8] It typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent (like acetonitrile or methanol).[6] Adjusting the ratio of these components (the gradient) allows for the fine-tuning of the separation. The pH of the mobile phase can also significantly impact the retention and selectivity of ionizable compounds like Parvodicin.[9][10][11]

Q4: What are typical starting conditions for an HPLC method for Parvodicin?

A4: Based on methods developed for the closely related Parvodicin precursor A40926 and the antibiotic Dalbavancin, a good starting point would be a C18 column with a gradient elution.[12] The mobile phase could consist of an aqueous solution with a phosphate buffer or an acid like formic acid, and acetonitrile as the organic modifier.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Parvodicin.

Problem 1: Poor resolution between major Parvodicin components (Co-eluting or overlapping peaks).

  • Question: My chromatogram shows broad, overlapping peaks for the main Parvodicin components. How can I improve the separation?

  • Answer: Poor resolution is a common issue and can be addressed by systematically optimizing your HPLC method. Here are several strategies to improve the separation between closely eluting peaks:[13]

    • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution of complex mixtures. Try decreasing the rate of change of the organic solvent concentration over time.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

    • Adjust the Mobile Phase pH: The ionization state of Parvodicin can be altered by changing the pH of the mobile phase, which can, in turn, affect its retention and selectivity. Experiment with small adjustments to the pH of the aqueous portion of your mobile phase.[9][10]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution.[7][8]

    • Decrease the Column Temperature: Lowering the temperature can sometimes enhance separation, although it may also lead to broader peaks and longer run times.

Problem 2: Peak Tailing.

  • Question: The peaks for my Parvodicin components are asymmetrical and show significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

    • Check for Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the Parvodicin molecule, causing tailing. Using a highly end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this effect.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the Parvodicin components.[10]

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and injecting a smaller volume.

    • Use a Different Column: If tailing persists, consider trying a column with a different stationary phase chemistry.

Problem 3: Split Peaks.

  • Question: I am observing split peaks for what should be a single Parvodicin component. What is causing this?

  • Answer: Peak splitting can be a complex issue with several potential causes.[14][15][16]

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through the column unevenly, leading to split peaks. Try flushing the column or, if necessary, replacing it.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.

    • Co-elution of Isomers or Conformers: It is possible that what appears to be a single component is actually a mixture of closely related isomers or conformers that are partially separated under the current conditions. Further method optimization, as described in "Problem 1," may be necessary to resolve them into distinct peaks or merge them into a single sharp peak.

Experimental Protocols & Data

The following tables summarize typical starting parameters for the chromatographic separation of Parvodicin-related compounds. These can be used as a foundation for developing a specific method for your Parvodicin components.

Table 1: HPLC Method Parameters for Dalbavancin Precursor A40926 [12]

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (aq) : Acetonitrile (75:25 v/v)
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate (aq) : Acetonitrile (Ratio not specified in source)
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm

Table 2: HPLC Method Parameters for Dalbavancin and Impurity A40926 Analysis

ParameterValue
Column XBridge C18
Mobile Phase Additive 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile
Screening Gradient 0.5% to 55% Acetonitrile in 20 minutes
Sample Preparation 0.1 mg/mL in 100% Dimethyl Sulfoxide (DMSO)

Visual Guides

Workflow for Troubleshooting Poor Resolution

Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.

General HPLC Workflow for Parvodicin Analysis

G sample_prep Sample Preparation (Dissolve in appropriate solvent) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Resolution Calculation) detection->data_analysis report Generate Report data_analysis->report

Caption: A typical workflow for the analysis of Parvodicin components using HPLC.

References

Strategies to Mitigate In Vivo Toxicity of Parvodicin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the likely primary in vivo toxicity associated with Parvodicin A?

Based on its classification as a glycopeptide antibiotic, the primary toxicity concern for this compound is expected to be nephrotoxicity (kidney damage).[1][2] Other potential, though less common, toxicities observed with this class of antibiotics include ototoxicity (hearing damage) and hematological effects.

Q2: What are the potential mechanisms of this compound-induced nephrotoxicity?

While the exact mechanisms for this compound are unconfirmed, glycopeptide-induced nephrotoxicity is generally believed to be multifactorial. Key proposed mechanisms, extrapolated from vancomycin studies, include:

  • Oxidative Stress: The accumulation of the drug in the renal proximal tubule cells can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Inflammation: The drug may induce an inflammatory response within the kidney tissue.

  • Tubular Obstruction: The precipitation of the drug within the renal tubules could lead to physical obstruction and damage.

Q3: What are the key risk factors for developing this compound-induced nephrotoxicity?

Researchers should be aware of the following potential risk factors, which are known to increase the risk of nephrotoxicity with vancomycin and are likely relevant for this compound:

  • High Doses and Prolonged Therapy: Increased cumulative exposure is a major contributor to renal toxicity.

  • Pre-existing Renal Impairment: Patients with compromised kidney function are more susceptible.

  • Concomitant Use of Other Nephrotoxic Drugs: Co-administration with agents like aminoglycosides, piperacillin-tazobactam, and certain diuretics can potentiate kidney damage.[1]

  • Critical Illness: Patients in intensive care units often have multiple risk factors that predispose them to acute kidney injury.

Troubleshooting Experimental In Vivo Toxicity

Problem: Elevated serum creatinine and BUN levels observed in animal models treated with this compound.

This is a primary indicator of acute kidney injury (AKI).

Possible Causes & Troubleshooting Steps:

  • Dosage and Duration:

    • Is the dose too high? Review the dose-response relationship. Consider reducing the dose to the minimum effective concentration.

    • Is the treatment duration too long? Shorten the treatment course if therapeutically viable.

  • Drug Formulation and Delivery:

    • Is the formulation causing precipitation? Ensure the drug is fully solubilized. Consider formulation adjustments to improve solubility and stability in vivo.

    • Could a targeted delivery system reduce systemic exposure? Explore encapsulation in nanocarriers like liposomes or niosomes to target the site of infection and reduce accumulation in the kidneys.

  • Animal Model Health Status:

    • Are the animals dehydrated? Ensure adequate hydration is maintained throughout the study, as dehydration can exacerbate nephrotoxicity.

    • Is there underlying renal insufficiency in the animal model? Screen animals for baseline renal function before initiating the study.

Strategies for Toxicity Reduction

Structural Modification of this compound

Concept: Modifying the chemical structure of this compound can alter its pharmacokinetic and toxicodynamic properties, potentially reducing its nephrotoxic potential while maintaining or improving its antibacterial efficacy.

Potential Modifications:

  • Alteration of the Acyl Side Chain: The lipophilicity of the acyl side chain can influence tissue distribution and cellular uptake. Synthesis of analogs with different chain lengths or branching may reduce renal accumulation.

  • Modification of the Sugar Moieties: Changes to the sugar groups can impact the molecule's solubility and interaction with renal transporters.

  • Derivatization of the Peptide Core: Introducing polar or charged groups could decrease non-specific binding to renal tissues.

Experimental Workflow for Analog Synthesis and Screening:

delivery_system_logic ParvodicinA This compound Encapsulation Encapsulation in Nanocarrier ParvodicinA->Encapsulation Reduced_Free_Drug Reduced Free Drug in Plasma Encapsulation->Reduced_Free_Drug Reduced_Renal_Accumulation Reduced Accumulation in Kidneys Reduced_Free_Drug->Reduced_Renal_Accumulation Reduced_Toxicity Reduced Nephrotoxicity Reduced_Renal_Accumulation->Reduced_Toxicity nephrotoxicity_pathway cluster_cell Renal Proximal Tubule Cell ParvodicinA This compound Accumulation ROS Increased Reactive Oxygen Species (ROS) ParvodicinA->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis / Necrosis Mitochondrial_Dysfunction->Apoptosis Inflammation->Apoptosis

References

Overcoming matrix effects in LC-MS analysis of Parvodicin A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Parvodicin A LC-MS Analysis

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and reproducibility of quantitative analysis.[1][3][4] The "matrix" itself refers to all components within a sample other than the specific analyte of interest.

Q2: Why are glycopeptide antibiotics like this compound particularly susceptible to matrix effects?

A2: Glycopeptide antibiotics are complex molecules often analyzed in equally complex biological matrices like plasma or serum.[5] The measurement of glycopeptides can be challenging due to the "matrix effect," where co-eluting molecules interfere with the ionization efficiency at the electrospray interface, impacting measurement accuracy.[5] This is a known issue for quantifying glycopeptides such as vancomycin.[5]

Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound assay?

A3: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] It involves infusing a standard solution of this compound at a constant rate into the MS while injecting a blank, extracted sample matrix onto the LC column.[6] Dips or rises in the baseline signal indicate where matrix components are causing ion suppression or enhancement, respectively.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method to quantify the extent of matrix effects.[7] It involves comparing the peak response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (pure) solvent at the same concentration.[7] The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[7]

Troubleshooting Guide

Q4: I am observing significant ion suppression for this compound. What are the primary strategies to minimize this?

A4: Overcoming ion suppression involves two main approaches: optimizing the sample preparation to remove interfering components or improving the chromatographic separation to resolve this compound from them.[1][6]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to implement a more rigorous sample cleanup method.[1] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simpler methods like Protein Precipitation (PPT).[4]

  • Optimize Chromatography: Adjusting the LC method can separate the this compound peak from the regions where ion suppression occurs.[1] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a column with different selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8][9] A study on glycopeptides found that dilution after protein precipitation was a useful method to overcome matrix effects.[8][10]

  • Change Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][9] If your instrumentation allows, testing APCI could be a viable option. Switching from positive to negative ESI mode might also help if the interfering compounds are less ionizable in negative mode.[9]

Q5: My results show high variability and poor reproducibility. Could this be related to matrix effects?

A5: Yes, high variability is a classic symptom of unmanaged matrix effects.[1][11] Because the composition of the matrix can vary from sample to sample, the degree of ion suppression or enhancement will also fluctuate, leading to poor precision and accuracy.[6] It is crucial to develop a sample preparation protocol that effectively and consistently removes matrix interferences.[12]

Q6: Which sample preparation technique is recommended for analyzing this compound in human plasma?

A6: The choice of technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is simple and fast, Solid-Phase Extraction (SPE) generally provides a cleaner extract, leading to reduced matrix effects and better sensitivity.

  • Protein Precipitation (PPT): A fast but non-selective method. While it removes large proteins, many other matrix components like phospholipids remain, which are known to cause ion suppression. For glycopeptides, using a lower ratio of acetonitrile for precipitation has been shown to be effective.[8][10]

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their solubility in two immiscible liquids.[12] It can be effective but requires careful solvent selection to ensure efficient extraction of a polar molecule like this compound while leaving interferences behind.

  • Solid-Phase Extraction (SPE): Considered a highly effective technique for isolating analytes from complex samples.[12][13] It offers high recovery rates and can be automated.[12] For a glycopeptide like this compound, a mixed-mode or polymeric reverse-phase sorbent would likely be a good starting point.

Quantitative Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation techniques for the analysis of complex molecules like glycopeptide antibiotics in plasma.

Method Typical Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 75 - 90%[8][10]30 - 60% (Suppression)Fast, simple, inexpensiveNon-selective, high matrix effects[4]
Liquid-Liquid Extraction (LLE) 60 - 85%15 - 40% (Suppression)Cleaner than PPT, good for certain analytesCan be labor-intensive, requires optimization
Solid-Phase Extraction (SPE) 85 - 105%< 15%Highly selective, excellent cleanup, high recovery[12]More complex method development, higher cost

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[13]

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.[13]

  • Elution: Elute this compound from the cartridge using 1 mL of 10% formic acid in methanol into a clean collection tube.[13]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[14] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.[14]

Diagram: SPE Workflow for this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Start: Plasma Sample pretreat Pre-treat Sample (Dilute with Acid) start->pretreat load 2. Load Sample pretreat->load condition 1. Condition Cartridge (Methanol, Water) condition->load wash 3. Wash Interferences (Aqueous Methanol) load->wash elute 4. Elute this compound (Acidified Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon end Inject into LC-MS recon->end

Caption: Workflow for Solid-Phase Extraction (SPE).

Diagram: Troubleshooting Ion Suppression

Troubleshooting_Workflow start Problem: Poor Signal or High Variability assess_me 1. Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present improve_sp 2. Improve Sample Prep me_present->improve_sp  Yes improve_lc 3. Modify LC Method me_present->improve_lc  Also Consider other_issues Check Instrument Performance me_present->other_issues  No sp_options Switch to SPE or LLE from PPT improve_sp->sp_options dilute Dilute Sample Extract improve_sp->dilute end_node Re-evaluate and Validate Method sp_options->end_node dilute->end_node lc_options Change Gradient Use Different Column improve_lc->lc_options lc_options->end_node other_issues->end_node

Caption: Decision tree for troubleshooting ion suppression.

References

Refinement of bioassay conditions for consistent Parvodicin A activity measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable measurements of Parvodicin A activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the lipoglycopeptide class of antibiotics.[1] It is produced by the bacterium Actinomadura parvosata.[2] The Parvodicin complex is a precursor to the synthetic glycopeptide, dalbavancin.[1] Like other lipoglycopeptides, this compound exhibits a dual mechanism of action against Gram-positive bacteria. It inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the cell wall.[1][3] Additionally, its lipophilic side chain is understood to disrupt the integrity of the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately cell death.[2][3]

Q2: Which bioassay is recommended for measuring this compound activity?

The broth microdilution (BMD) method to determine the Minimum Inhibitory Concentration (MIC) is the standard in vitro assay for assessing the antimicrobial activity of agents like this compound.[4][5] This method provides a quantitative measure of the lowest concentration of the antibiotic that inhibits the visible growth of a specific bacterial strain.[6]

Q3: Are there any critical additives required for the this compound bioassay medium?

Yes, due to the lipophilic nature of this compound, it is prone to adsorbing to plastic surfaces, which can lead to erroneously high MIC values.[4][7] To mitigate this, it is highly recommended to supplement the cation-adjusted Mueller-Hinton Broth (CAMHB) with 0.002% Polysorbate-80 (P-80 or Tween® 80).[4][8] This surfactant prevents the antibiotic from binding to the microplate wells, ensuring its availability to the bacteria.[4][7]

Q4: How should I prepare the stock solution of this compound?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare the initial stock solution.[5][8] It is soluble in DMSO, and this is the preferred solvent for preparing stock solutions of similar lipoglycopeptide antibiotics for use in susceptibility testing.[5][9]

Q5: What are the general steps for performing a broth microdilution MIC assay for this compound?

The general workflow for a broth microdilution assay involves preparing a standardized bacterial inoculum, making serial dilutions of this compound in CAMHB supplemented with 0.002% P-80 in a 96-well microplate, inoculating the wells with the bacterial suspension, incubating the plate under appropriate conditions, and then determining the MIC by visual inspection of bacterial growth.

Experimental Protocols

Recommended Broth Microdilution (BMD) Protocol for this compound

This protocol is based on established methods for lipoglycopeptide antibiotics.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (P-80/Tween® 80)

  • Sterile 96-well microplates (untreated polystyrene)

  • Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC® 29213™)

  • 0.9% sterile saline

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Assay Medium:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add P-80 to the sterile CAMHB to a final concentration of 0.002% (v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in the assay medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Preparation of this compound Dilutions in the Microplate:

    • Perform serial two-fold dilutions of the this compound stock solution in the assay medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

    • Ensure each well contains the appropriate concentration of this compound in the assay medium.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the microplate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent MIC results between replicates Inhomogeneous mixing of the this compound solution.Ensure thorough mixing of the stock solution and at each dilution step.
Inaccurate pipetting.Use calibrated pipettes and proper pipetting technique.
Edge effect in the microplate due to evaporation.Avoid using the outer wells of the plate or fill them with sterile water to maintain humidity.
Higher than expected MIC values Adsorption of this compound to the microplate.Confirm the use of 0.002% P-80 in the assay medium.[4][8]
Incorrect inoculum density.Verify the inoculum preparation procedure and ensure it matches a 0.5 McFarland standard.
Degradation of this compound.Use freshly prepared stock solutions. Store this compound as recommended by the supplier.
No bacterial growth in the growth control well Inoculum was not viable.Use a fresh bacterial culture and verify inoculum preparation.
Contamination of the assay medium with an inhibitor.Use fresh, sterile assay medium.
Growth in the sterility control well Contamination of the assay medium or microplate.Use sterile materials and aseptic technique throughout the procedure.

Data Presentation

Table 1: Example MIC Data for this compound against S. aureus ATCC® 29213™

ReplicateMIC (µg/mL)
10.25
20.25
30.5
Mean MIC 0.33
Modal MIC 0.25

Visualizations

This compound Bioassay Workflow

This compound Bioassay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO serial_dilution Serial Dilution of This compound in Plate prep_stock->serial_dilution Add to medium prep_medium Prepare CAMHB + 0.002% P-80 prep_medium->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action of this compound

This compound Mechanism of Action cluster_bacterium Gram-Positive Bacterium cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane cytoplasm Cytoplasm cell_membrane->cytoplasm Ion Leakage cell_death Cell Death cytoplasm->cell_death Leads to parvodicin This compound parvodicin->cell_membrane Disrupts Integrity & Causes Depolarization d_ala D-Ala-D-Ala Precursor parvodicin->d_ala Binds to d_ala->cell_wall Inhibits incorporation into

Caption: Dual mechanism of action of this compound against Gram-positive bacteria.

References

Validation & Comparative

In Vitro Efficacy of Parvodicin A and Other Glycopeptide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Parvodicin A, a member of the glycopeptide class of antibiotics, against other well-established glycopeptides such as vancomycin and teicoplanin. The information presented is based on available experimental data to assist researchers in drug development and antimicrobial studies.

Executive Summary

Parvodicin is a complex of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. While specific data for this compound is limited in publicly available literature, data for the closely related A40926 complex, from which the semi-synthetic glycopeptide dalbavancin is derived, provides a valuable proxy for its potential antimicrobial activity. This guide leverages data on the A40926 complex to compare its in vitro efficacy against key Gram-positive pathogens with that of vancomycin and teicoplanin. The comparison focuses on Minimum Inhibitory Concentrations (MICs), a key measure of antibiotic potency.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the A40926 complex (as a proxy for the Parvodicin complex), vancomycin, and teicoplanin against common and clinically significant Gram-positive bacteria, Staphylococcus aureus and Enterococcus faecalis. Lower MIC values indicate greater in vitro potency.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
A40926 complex Staphylococcus aureus0.06[1]-0.06[1]
Enterococcus faecalis0.06[1]-0.06[1]
Vancomycin Staphylococcus aureus1.0[2]-≤0.5 - ≥2.0[3]
Enterococcus faecalis1.0>64[4]0.25 - >256[5][6]
Teicoplanin Staphylococcus aureus--≤1.5 - >1.5[7]
Enterococcus faecalis-0.25[8]0.25 - 256[5][6]

Note: Data for A40926 complex is presented as a representative of the Parvodicin complex due to the limited availability of specific data for this compound. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Glycopeptide Antibiotics

Glycopeptide antibiotics, including the Parvodicin complex, vancomycin, and teicoplanin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell death.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antibiotic serial_dilution->inoculate_plate incubation Incubate Plate (16-20h at 35°C) inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Parvodicin A Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the evaluation of new antibiotic candidates. This guide provides an objective comparison of the cross-resistance profiles of glycopeptide antibiotics, using Parvodicin A as a focal point, against other clinically relevant antibiotic classes. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

This compound is a member of the glycopeptide class of antibiotics. Glycopeptides exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide will explore the cross-resistance between glycopeptides and other major antibiotic classes, including lipopeptides and β-lactams, with a focus on clinically significant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Quantitative Cross-Resistance Data

The development of resistance to one antibiotic can sometimes confer resistance to other, often structurally related, antibiotics. This phenomenon, known as cross-resistance, is a significant challenge in the treatment of bacterial infections. Conversely, an increase in resistance to one antibiotic may lead to increased susceptibility to another, a phenomenon termed the "seesaw effect." The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating these relationships.

Table 1: Cross-Resistance Between Glycopeptides (Vancomycin) and Lipopeptides (Daptomycin) in Staphylococcus aureus

Strain TypeVancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)Fold Change in Daptomycin MICReference
Vancomycin-Susceptible S. aureus (VSSA)0.5 - 2.00.25 - 1.0-[1][2]
Vancomycin-Intermediate S. aureus (VISA)4.0>1.0Increased[1]
Daptomycin-Non-Susceptible (DNS) S. aureus≤ 1.0 - 2.02.0 - 4.0-[2]
Isogenic Pair: Parent Strain---[3]
Isogenic Pair: Mutant Strain8- to 16-fold higher8- to 16-fold higherIncreased[3]

Table 2: The "Seesaw Effect" - Inverse Relationship Between Glycopeptide (Vancomycin) and β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus (MRSA)

Strain TypeVancomycin MIC (µg/mL)Ceftaroline MIC (µg/mL)Fold Change in Ceftaroline MICReference
MRSA (General)IncreasedDecreasedDecreased[4]
Isogenic Pair: Parent Strain---[3]
Isogenic Pair: Mutant Strain8- to 16-fold higher4- to 8-fold lowerDecreased[3]
VSSA (n=15)0.5 - 2.0--[1]
hVISA (n=20)0.5 - 2.0--[1]
VISA (n=15)4.0-4- to 16-fold reduction with β-lactam combination[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibiotics using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. This method is fundamental for assessing cross-resistance.[5][6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplementation with lysed horse blood may be required.[7]

  • Antibiotics: Prepare stock solutions of the antibiotics to be tested at a concentration 100-fold higher than the highest concentration to be tested. Sterilize by filtration.

  • Bacterial Strains: Grow bacterial isolates to be tested on appropriate agar plates to obtain fresh colonies.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).

4. Inoculation:

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well.

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of resistance and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_plate_prep Plate Preparation cluster_testing Testing cluster_results Results prep_media Prepare Media (CAMHB) serial_dilution Perform Serial Dilutions of Antibiotics in 96-Well Plate prep_media->serial_dilution prep_antibiotics Prepare Antibiotic Stock Solutions prep_antibiotics->serial_dilution prep_bacteria Culture Bacterial Strains create_suspension Create Bacterial Suspension prep_bacteria->create_suspension adjust_turbidity Adjust to 0.5 McFarland Standard create_suspension->adjust_turbidity inoculate_plate Inoculate Plate with Standardized Bacteria adjust_turbidity->inoculate_plate add_controls Add Growth and Sterility Controls serial_dilution->add_controls add_controls->inoculate_plate incubate Incubate at 35-37°C for 16-20h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Experimental workflow for MIC determination.

vanA_resistance_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P van_promoter van Promoter VanR_P->van_promoter Binds and Activates Transcription van_genes vanHAX Genes D_Ala_D_Lac D-Ala-D-Lac Precursor van_genes->D_Ala_D_Lac Synthesis of Vancomycin Vancomycin D_Ala_D_Lac->Vancomycin Prevents Binding Vancomycin->VanS Activates

VanA-mediated glycopeptide resistance pathway.

daptomycin_resistance cluster_dap Daptomycin Action cluster_res Resistance Mechanisms Dap Daptomycin-Ca2+ Complex Membrane Bacterial Cell Membrane Dap->Membrane Binds to Pore Pore Formation & Depolarization Membrane->Pore Leads to Charge Increased Positive Surface Charge (mprF, dlt operon) Charge->Dap Repels Fluidity Altered Membrane Fluidity (pgsA, cls2) Fluidity->Dap Reduces Binding Wall Cell Wall Thickening Wall->Dap Sequesters

References

Parvodicin C1: A Comparative Analysis of In Vivo Efficacy Against Current Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of Parvodicin C1 with currently prescribed antibiotics for serious Gram-positive infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data to inform future research and development in antibiotic discovery.

Executive Summary

Parvodicin C1, a member of the glycopeptide class of antibiotics, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific in vivo efficacy data for Parvodicin C1 is limited in contemporary literature, its structural relationship to the potent, long-acting lipoglycopeptide dalbavancin underscores its clinical potential. This guide presents the available in vitro data for Parvodicin C1 and juxtaposes it with the established in vivo efficacy of vancomycin and dalbavancin, two key antibiotics in the current clinical armamentarium against severe Gram-positive infections.

Introduction to Parvodicin C1

Parvodicin C1 is a naturally occurring glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata.[1] As a precursor to the semi-synthetic lipoglycopeptide dalbavancin, Parvodicin C1 has been a molecule of interest for its intrinsic antibacterial properties. Glycopeptide antibiotics, as a class, function by inhibiting the synthesis of the bacterial cell wall, a mechanism that is highly effective against Gram-positive bacteria.

Mechanism of Action: Glycopeptide Antibiotics

Glycopeptide antibiotics, including Parvodicin C1, vancomycin, and dalbavancin, exert their bactericidal effects by targeting a critical step in the synthesis of the peptidoglycan layer of the bacterial cell wall. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting disruption of cell wall integrity leads to bacterial cell lysis and death.

Glycopeptide_Mechanism cluster_bacterium Gram-Positive Bacterium Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Lipid_II->Cell_Wall Incorporation into Peptidoglycan Chain PBP Penicillin-Binding Protein (Transpeptidase) PBP->Cell_Wall Cross-linking of Peptidoglycan Chains Glycopeptide Glycopeptide Antibiotic (e.g., Parvodicin C1, Vancomycin) Glycopeptide->Lipid_II Binds to D-Ala-D-Ala Terminus Experimental_Workflow cluster_workflow In Vivo Antibiotic Efficacy Testing Workflow cluster_endpoints Endpoints Start Start Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Start->Animal_Acclimation Infection_Induction Induction of Infection (e.g., Intraperitoneal injection of MRSA) Animal_Acclimation->Infection_Induction Group_Allocation Random Allocation to Treatment Groups Infection_Induction->Group_Allocation Treatment Antibiotic Administration (Test vs. Comparator vs. Vehicle) Group_Allocation->Treatment Monitoring Monitoring of Clinical Signs and Survival Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Data Endpoint_Analysis->Data_Analysis Survival Survival Curves Endpoint_Analysis->Survival Bacterial_Load Bacterial Load in Tissues/Blood (CFU) Endpoint_Analysis->Bacterial_Load Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Unveiling the Molecular Target of Parvodicin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding site of the glycopeptide antibiotic Parvodicin A reveals a conserved mechanism of action shared with other members of its class, targeting the essential process of bacterial cell wall synthesis. This guide provides a comparative analysis of this compound and related glycopeptides, supported by experimental data and detailed methodologies to aid researchers in the fields of microbiology and drug development.

Executive Summary

This compound, a member of the glycopeptide class of antibiotics, effectively inhibits the growth of Gram-positive bacteria by targeting a crucial step in the biosynthesis of their cell wall. This guide confirms that the primary binding site of this compound is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor in peptidoglycan synthesis. This mechanism is analogous to that of well-established glycopeptides such as vancomycin and teicoplanin, as well as newer generation agents like dalbavancin and oritavancin. This document presents a comparative overview of these antibiotics, including available quantitative data on their binding affinities and antibacterial efficacy, alongside detailed experimental protocols for key validation techniques.

Comparison of this compound with Alternative Glycopeptide Antibiotics

The antibacterial activity of glycopeptides is intrinsically linked to their ability to bind to the D-Ala-D-Ala motif of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the formation of the rigid bacterial cell wall, ultimately leading to cell lysis.

AntibioticPrimary TargetAdditional MechanismsKey Features
This compound D-Ala-D-Ala terminus of Lipid IINot extensively documentedA naturally occurring glycopeptide with a lipophilic side chain, suggesting potential for enhanced membrane anchoring.
Vancomycin D-Ala-D-Ala terminus of Lipid II[1][2]Can alter cell membrane permeability and inhibit RNA synthesisThe foundational glycopeptide, widely used clinically. Resistance emerges through the alteration of the binding site to D-Ala-D-Lac[1][3].
Teicoplanin D-Ala-D-Ala terminus of Lipid II[3][4]May interact with the lipid II substrate through its hydrophobic tail[3]A lipoglycopeptide with a longer half-life than vancomycin[5].
Dalbavancin D-Ala-D-Ala terminus of Lipid II[6][7][8]Dimerizes and anchors to the bacterial membrane via its lipophilic side chain, enhancing target affinity[7][8][9].A second-generation lipoglycopeptide with potent activity and a long half-life, allowing for less frequent dosing[7].
Oritavancin D-Ala-D-Ala terminus of Lipid II[10][11]Inhibits transpeptidation by binding to the pentaglycyl bridge and disrupts the bacterial cell membrane[11].A second-generation lipoglycopeptide with multiple mechanisms of action, conferring activity against some vancomycin-resistant strains[12][11].

Quantitative Data Presentation

Table 1: Comparative Binding Affinity of Glycopeptides to Target Analogs

AntibioticLigandBinding Affinity (Kd)Reference
VancomycinAc-D-Ala-D-Ala~1 µM[1]
OritavancinLys-D-Ala-D-Ala~100-1000 fold tighter than vancomycin[5]
OritavancinLys-D-Ala-D-Lac~100-1000 fold tighter than vancomycin[5]

Table 2: Minimum Inhibitory Concentration (MIC) Data

AntibioticOrganismMIC Range (µg/mL)Reference
Parvodicin C2Methicillin-sensitive S. aureus0.4 - 12.5[13]
Parvodicin C2Methicillin-resistant S. aureus0.2 - 50[13]
VancomycinStaphylococcus aureus0.5 - 2[14]
DalbavancinStaphylococcus aureus (MRSA)MIC50: 0.06[7]
OritavancinVancomycin-resistant Enterococci-[12]

Experimental Protocols

The confirmation of a drug's binding target is a critical step in its development. Several biophysical and microbiological techniques are employed to elucidate the mechanism of action of antibiotics like this compound.

Affinity Chromatography

This technique is used to isolate the cellular target of a drug.

  • Principle: this compound is immobilized on a solid support matrix within a chromatography column. A bacterial cell lysate is then passed through the column. Proteins that bind to this compound will be retained in the column, while other cellular components are washed away. The bound proteins can then be eluted and identified.

  • Protocol:

    • Immobilization: Covalently couple this compound to a pre-activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

    • Lysate Preparation: Grow a culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells by centrifugation and lyse them using enzymatic digestion (e.g., lysozyme) and sonication in a suitable buffer.

    • Binding: Equilibrate the this compound-coupled column with a binding buffer. Load the bacterial lysate onto the column and allow it to flow through by gravity.

    • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins using a buffer with a high salt concentration or a change in pH.

    • Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

Workflow for Target Identification using Affinity Chromatography

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis Immobilize Immobilize this compound on Resin Load_Lysate Load Lysate onto Affinity Column Immobilize->Load_Lysate Prepare_Lysate Prepare Bacterial Cell Lysate Prepare_Lysate->Load_Lysate Wash Wash Column Load_Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identify_Target Identify Target Protein Mass_Spec->Identify_Target

Workflow for identifying the bacterial target of this compound using affinity chromatography.

Mass Spectrometry (MS) Based Binding Assays

Mass spectrometry can be used to directly observe the non-covalent interaction between a drug and its target.

  • Principle: A solution containing this compound and its putative target (e.g., a synthetic D-Ala-D-Ala peptide) is introduced into an electrospray ionization (ESI) mass spectrometer. The gentle ionization process preserves the non-covalent complex, which can then be detected by its specific mass-to-charge ratio.

  • Protocol:

    • Sample Preparation: Prepare solutions of this compound and the synthetic D-Ala-D-Ala peptide in a volatile buffer (e.g., ammonium acetate).

    • Incubation: Mix the this compound and peptide solutions and allow them to incubate to reach binding equilibrium.

    • ESI-MS Analysis: Infuse the mixture into the ESI-MS instrument. Optimize instrument parameters (e.g., capillary voltage, cone voltage) to preserve the non-covalent complex.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range to detect the individual components and the this compound-peptide complex.

    • Binding Affinity Determination: By titrating one component against the other and measuring the relative intensities of the free and bound species, the dissociation constant (Kd) can be determined.

Experimental Workflow for MS-Based Binding Assay

MS_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_binding Binding cluster_analysis Analysis Prepare_Parvodicin Prepare this compound Solution Mix_Incubate Mix and Incubate Prepare_Parvodicin->Mix_Incubate Prepare_Peptide Prepare D-Ala-D-Ala Peptide Solution Prepare_Peptide->Mix_Incubate ESI_MS Electrospray Ionization Mass Spectrometry Mix_Incubate->ESI_MS Detect_Complex Detect this compound- Peptide Complex ESI_MS->Detect_Complex Determine_Kd Determine Binding Affinity (Kd) Detect_Complex->Determine_Kd

Workflow for confirming this compound binding to D-Ala-D-Ala using ESI-MS.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions.[15][16]

  • Principle: A solution of this compound is titrated into a solution containing the D-Ala-D-Ala peptide in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[15][16]

  • Protocol:

    • Sample Preparation: Prepare precisely concentrated solutions of this compound and the D-Ala-D-Ala peptide in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

    • ITC Experiment: Load the peptide solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Titration: Perform a series of small, sequential injections of the this compound solution into the peptide solution while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to peptide. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Logical Flow of Isothermal Titration Calorimetry

ITC_Logic_Flow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Load_Peptide Load D-Ala-D-Ala Peptide in Sample Cell Titrate Titrate this compound into Peptide Load_Peptide->Titrate Load_Parvodicin Load this compound in Syringe Load_Parvodicin->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit to Binding Model Generate_Isotherm->Fit_Model Determine_Parameters Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Determine_Parameters

References

Bridging the Gap: Validating In Vitro Efficacy of Paromomycin with In Vivo Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro antimicrobial activity to in vivo efficacy is a critical step in the development of new anti-infective agents. This guide provides a comparative analysis of in vitro findings for the aminoglycoside antibiotic Paromomycin (also referred to as aminosidine) and their validation in relevant in vivo infection models. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to offer a comprehensive resource for researchers in the field.

I. Paromomycin: Mechanism of Action

Paromomycin, a broad-spectrum aminoglycoside antibiotic, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. It binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to the production of defective polypeptide chains and ultimately cell death.[1]

cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A Site 30S_subunit->A_site 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Blocks translocation Paromomycin Paromomycin Paromomycin->30S_subunit Binds to 16S rRNA tRNA tRNA tRNA->A_site mRNA mRNA mRNA->30S_subunit Defective_Protein Defective Protein Chain Protein_Synthesis->Defective_Protein Cell_Death Bacterial Cell Death Defective_Protein->Cell_Death cluster_protocol Broth Microdilution Protocol Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Paromomycin in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End cluster_workflow Murine Model of Cutaneous Leishmaniasis Infect_Mice Infect BALB/c mice with *Leishmania amazonensis* promastigotes in the footpad Monitor_Lesion Monitor lesion development over several weeks Infect_Mice->Monitor_Lesion Treatment_Groups Divide mice into treatment groups: - Vehicle control - Paromomycin (different doses) Monitor_Lesion->Treatment_Groups Administer_Drug Administer Paromomycin intraperitoneally for a defined treatment period Treatment_Groups->Administer_Drug Measure_Outcomes Measure outcomes: - Lesion size (caliper) - Parasite burden (limiting dilution assay) Administer_Drug->Measure_Outcomes Analyze_Data Statistically analyze data to determine efficacy Measure_Outcomes->Analyze_Data

References

Safety Operating Guide

Proper Disposal of Parvodicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Parvodicin A is a glycopeptide antibiotic complex, with Parvodicin C2 being a notable component. Although it may be shipped as a non-hazardous chemical, its antibiotic nature necessitates careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance.

Key Data for this compound (C2)

For easy reference, the following table summarizes key quantitative data for Parvodicin C2.

PropertyValue
Chemical FormulaC83H88Cl2N8O29
Molecular Weight1732.54 g/mol
CAS Number110882-85-4
AppearanceSolid
SolubilitySoluble in DMSO

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a multi-step process to ensure safety and environmental stewardship.

  • Segregation and Waste Identification:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • This waste should be designated as "pharmaceutical waste" or "chemical waste" in accordance with your institution's waste management policies.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of the waste.

    • The label should prominently display "this compound Waste" and include the appropriate hazard symbols if required by your local regulations.

  • Inactivation (Recommended but not universally mandated):

    • Due to its antibiotic properties, inactivation of this compound before disposal is a recommended best practice to mitigate environmental impact. A common laboratory practice for the inactivation of many antibiotics is treatment with a 1 M sodium hydroxide (NaOH) solution for at least 24 hours, followed by neutralization. However, the efficacy of this method for this compound has not been specifically documented. Consult with your institution's safety officer for approved inactivation protocols.

  • Final Disposal:

    • Dispose of the containerized this compound waste through your institution's hazardous or chemical waste disposal program.

    • Do not dispose of this compound down the drain or in the regular trash.[1][2] This is to prevent the entry of the antibiotic into the sewage system and the environment.

    • Follow all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste (Unused product, contaminated labware, solutions) B Segregate as 'Pharmaceutical/Chemical Waste' A->B C Use Dedicated, Labeled, Leak-Proof Container B->C D Inactivation (Recommended) (e.g., Chemical treatment as per institutional guidelines) C->D E Dispose via Institutional Hazardous/Chemical Waste Program C->E If inactivation is not performed D->E F Do NOT Dispose Down Drain or in Regular Trash

Caption: Logical workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the potential for environmental harm, aligning with the principles of responsible scientific research. Always consult your institution's specific safety and waste management guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Parvodicin A

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for laboratory professionals working with Parvodicin A. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment.

This compound is a potent cytotoxic agent that requires stringent handling protocols to prevent accidental exposure. All personnel must be trained on the specific procedures outlined below before working with this compound.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, a multi-layered approach to PPE is mandatory.

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-tested nitrile or vinyl gloves is required.[1][2] The outer glove should be changed immediately upon contamination or every 30 minutes of continuous use. The inner glove should be removed last.

  • Gown: A disposable, long-sleeved gown made of a fluid-resistant material with tight-fitting cuffs is necessary to protect clothing and skin.[1][3]

  • Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[1][4][5] If there is a significant risk of splashing, a face shield is preferred.[1]

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a properly fit-tested N95 or N100 respirator is strongly recommended.[1] A surgical mask should be worn at a minimum to prevent inhalation of airborne particles.[3]

PPE ComponentSpecificationRationale
Gloves Double-layered, chemotherapy-tested (e.g., ASTM D6978-05 compliant) nitrile or vinyl gloves.[1][2]Prevents skin contact and absorption of the cytotoxic agent.[3] Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, long-sleeved, fluid-resistant with elastic or knit cuffs.Protects skin and personal clothing from contamination.[1][3]
Eye Protection Chemical splash goggles or a full-face shield.[1][4][5]Protects eyes from splashes, spills, and aerosols.[3]
Respiratory Protection Fit-tested N95 or N100 respirator for handling powder or potential aerosol generation.[1] Surgical mask as a minimum.[3]Minimizes the risk of inhaling hazardous airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. The following steps should be performed in a designated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood.

  • Preparation:

    • Ensure the work area is clean and decontaminated before starting.

    • Gather all necessary materials, including PPE, the vial of this compound, appropriate solvent, and waste disposal containers.

    • Don all required PPE as specified in the table above.

  • Reconstitution/Handling:

    • Perform all manipulations of this compound, including weighing and reconstitution, within a certified containment device (BSC or fume hood) to minimize aerosol generation.

    • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

    • When reconstituting, slowly add the solvent to the vial to avoid splashing.

    • Clearly label all solutions containing this compound with "Cytotoxic Agent" and the appropriate hazard symbols.

  • Post-Handling:

    • Wipe down the exterior of all containers with an appropriate deactivating agent before removing them from the containment area.

    • Decontaminate the work surface of the containment device.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated disposable materials should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste bag.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.

All cytotoxic waste must be segregated from regular laboratory trash and disposed of through an approved hazardous waste management program.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate action is critical.

  • Spill:

    • Alert others in the area and restrict access.

    • If not already wearing them, don the appropriate PPE.

    • Contain the spill using a spill kit with absorbent materials.

    • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.

    • Dispose of all cleanup materials as cytotoxic waste.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC/Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area 1. Designate & Decontaminate Work Area gather_materials 2. Assemble All Necessary Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh_reconstitute 4. Weigh/Reconstitute This compound don_ppe->weigh_reconstitute Enter Containment label_solution 5. Label Solution as 'Cytotoxic' weigh_reconstitute->label_solution decontaminate_vials 6. Decontaminate External Surfaces of Vials label_solution->decontaminate_vials Exit Containment decontaminate_work_surface 7. Decontaminate Work Surface decontaminate_vials->decontaminate_work_surface dispose_sharps 8. Dispose of Sharps in Designated Container decontaminate_work_surface->dispose_sharps Proceed to Disposal dispose_solid 9. Dispose of Solid Waste in Cytotoxic Bag dispose_sharps->dispose_solid dispose_liquid 10. Dispose of Liquid Waste in Hazardous Waste Container dispose_solid->dispose_liquid doff_ppe 11. Doff PPE and Dispose as Cytotoxic Waste dispose_liquid->doff_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.